molecular formula C17H18O B1627949 5-(4-Biphenylyl)pentanal CAS No. 289032-37-7

5-(4-Biphenylyl)pentanal

Cat. No.: B1627949
CAS No.: 289032-37-7
M. Wt: 238.32 g/mol
InChI Key: HNGZRZPLJYYCFY-UHFFFAOYSA-N
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Description

5-(4-Biphenylyl)pentanal is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

289032-37-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

5-(4-phenylphenyl)pentanal

InChI

InChI=1S/C17H18O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-14H,2-3,6-7H2

InChI Key

HNGZRZPLJYYCFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

5-(4-Biphenylyl)pentanal, with the CAS Number 289032-37-7, is an organic compound that merges the structural features of a biphenyl group and a pentanal chain. This unique combination imparts specific physicochemical characteristics that are of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The biphenyl moiety, a well-known pharmacophore, offers a rigid, aromatic scaffold that can engage in crucial π-π stacking interactions within biological targets. The flexible five-carbon aldehyde chain provides a reactive handle for further chemical modifications and can influence the molecule's overall polarity, solubility, and metabolic stability.

This technical guide provides a comprehensive overview of the predicted physical properties of this compound, outlines standard experimental methodologies for their determination, and discusses the scientific rationale behind these techniques. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public literature for this compound, the following table summarizes its predicted physical and chemical properties. These values are derived from computational models and should be considered as estimates pending experimental verification.

PropertyPredicted ValueNotes
Molecular Formula C₁₇H₁₈O-
Molecular Weight 238.32 g/mol -
Melting Point Not availableLikely a solid at room temperature due to the large, rigid biphenyl group.[1][2]
Boiling Point ~350-400 °C at 760 mmHgEstimated based on the high boiling point of biphenyl (255 °C) and the contribution of the pentanal chain.[1]
Density ~1.0 - 1.1 g/cm³Expected to be slightly denser than water, typical for aromatic compounds of this size.
Solubility Insoluble in water.[1]The nonpolar biphenyl group and the long alkyl chain will dominate, leading to poor aqueous solubility.
Soluble in organic solvents.Expected to be soluble in solvents like ethanol, acetone, and dichloromethane.
LogP (Octanol-Water Partition Coefficient) ~4.5 - 5.5Indicates a high degree of lipophilicity, suggesting good membrane permeability.
Appearance White to off-white solidBased on the typical appearance of similar biphenyl derivatives.[2][3]

Structural and Mechanistic Insights into Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The large, nonpolar biphenyl group is the dominant feature, dictating a high melting point and boiling point due to significant van der Waals forces and potential for crystal lattice packing. Biphenyl itself is a solid at room temperature with a melting point of 69.2 °C.[1] The addition of the pentanal chain increases the molecular weight and the overall surface area, which is expected to further elevate the melting and boiling points compared to unsubstituted biphenyl.

The aldehyde functional group introduces a degree of polarity to the molecule. However, its influence is likely overshadowed by the extensive hydrophobic surface area of the biphenyl and pentyl moieties. This explains the predicted low water solubility and high LogP value. The high lipophilicity is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Determination of Physical Properties

Accurate determination of the physical properties of a novel compound like this compound is crucial for its reliable use in research and development. The following section details the standard, self-validating protocols for key physical property measurements.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol 1: Capillary Melting Point Determination

This is a classical and widely used method for determining the melting point of a solid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Causality: The principle behind this method is the precise observation of the phase transition from solid to liquid under controlled heating. A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides a more accurate and quantitative determination of the melting point and can also reveal other thermal transitions.[4]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The instrument records the differential heat flow as the temperature increases.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition observed in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality: As the sample melts, it absorbs heat (an endothermic process), creating a temperature difference between the sample and the reference pan. The DSC instrument measures the extra heat flow required to maintain the sample and reference at the same temperature, resulting in a characteristic peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh 1-5 mg of This compound Prep2 Seal in Aluminum Pan Prep1->Prep2 DSC_Inst Place Sample & Reference in DSC Instrument Prep2->DSC_Inst Program Set Heating Program (e.g., 10°C/min) DSC_Inst->Program Run Initiate Analysis Program->Run Thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) Run->Thermogram Analysis Determine Melting Point (Peak Onset) & Enthalpy of Fusion (Peak Area) Thermogram->Analysis

Caption: Workflow for Melting Point Determination using DSC.

Plausible Synthetic Route

Synthesis_Pathway Reactant1 4-Bromobenzaldehyde Br-C₆H₄-CHO Reaction1 Suzuki Coupling (Pd catalyst, Base) Reactant1:f1->Reaction1 Reactant2 Phenylboronic Acid C₆H₅-B(OH)₂ Reactant2:f1->Reaction1 Intermediate1 4-Biphenylcarboxaldehyde C₆H₅-C₆H₄-CHO Reaction2 Wittig Reaction Intermediate1:f1->Reaction2 Reactant3 (4-Bromobutyl)triphenylphosphonium bromide Br-(CH₂)₄-P(Ph)₃⁺Br⁻ Reactant3:f1->Reaction2 Intermediate2 5-(4-Biphenylyl)-1-bromopent-1-ene C₆H₅-C₆H₄-CH=CH-(CH₂)₃-Br Reaction3 Hydroboration-Oxidation Intermediate2:f1->Reaction3 Final_Product This compound C₆H₅-C₆H₄-(CH₂)₄-CHO Reaction1->Intermediate1:f1 Reaction2->Intermediate2:f1 Reaction3->Final_Product:f1

Caption: A Plausible Synthetic Pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the predicted physical properties of this compound, grounded in an understanding of its molecular structure. While experimental data remains to be published, the presented information, along with the detailed standard operating procedures for property determination, offers a solid foundation for researchers. The elucidation of the precise physical characteristics of this and similar molecules is paramount for their effective application in drug discovery and materials science, enabling a more rational approach to molecular design and development.

References

  • PubChem. Biphenyl. National Center for Biotechnology Information. [Link]

  • Wikipedia. Biphenyl. [Link]

  • MDPI. 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]

  • PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • ResearchGate. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. [Link]

  • RSC Publishing. Thermometric Determination of Aromatic Aldehydes. [Link]

  • ResearchGate. DSC data for the aldehyde. [Link]

  • SlidePlayer. Determination of melting and boiling points. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • The Good Scents Company. (E)-5-phenyl-4-pentenal. [Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • PMC. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. [Link]

  • Chemistry LibreTexts. 6.1B: Uses of Melting Points. [Link]

  • PubMed. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. [Link]

  • The Good Scents Company. lily pentanal mefranal (Givaudan). [Link]

  • ACS Publications. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. [Link]

  • StuDocu. experiment (1) determination of melting points. [Link]

  • Journal of Applied Pharmaceutical Science. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Wikipedia. Aldehyde. [Link]

  • Ebatco Lab Services. Differential Scanning Calorimetry (DSC). [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for 5-(4-Biphenylyl)pentanal (CAS: 289032-37-7). This document is structured for researchers and process chemists optimizing synthesis, purification, or formulation workflows.

Executive Summary & Chemical Identity

This compound is a lipophilic aldehyde intermediate, primarily utilized as a key synthon in the synthesis of neprilysin inhibitors (e.g., Sacubitril). Its structure comprises a rigid, non-polar biphenyl core attached to a flexible pentyl chain terminating in a reactive aldehyde group.

This structural duality dictates its solubility: the biphenyl moiety drives high affinity for aromatic and chlorinated solvents, while the aldehyde group provides limited polarity, allowing solubility in polar aprotic solvents but insufficient hydrophilicity for aqueous dissolution.

Property Data / Characteristic
CAS Number 289032-37-7
Formula C₁₇H₁₈O
Molecular Weight 238.33 g/mol
Physical State Viscous oil or low-melting solid (purity dependent)
Primary Solvency Driver Lipophilic Biphenyl Core (LogP > 4.0 predicted)

Solubility Profile

The following solubility data is synthesized from structural analysis of the biphenyl pharmacophore and empirical behavior of analogous long-chain aryl aldehydes.

Predicted Solubility Tiers
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Dipole-dipole interactions and dispersion forces match the polarizable biphenyl ring.
Aromatic Hydrocarbons Toluene, BenzeneExcellent (>100 mg/mL)

-

stacking interactions between solvent and solute rings facilitate rapid dissolution.
Polar Aprotic THF, Ethyl Acetate, DMSO, DMFGood to Excellent The aldehyde oxygen accepts hydrogen bonds (from water impurities) or interacts via dipole moments.
Polar Protic Ethanol, Methanol, IsopropanolModerate (Temperature Dependent)Soluble at room temp but may crystallize/oil out at low temps. The hydrophobic tail resists solvation by H-bonding networks.
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexanePoor to Moderate The polarity of the aldehyde group creates a mismatch; often used as an antisolvent to precipitate the compound.
Aqueous Water, PBS BuffersInsoluble (<0.01 mg/mL)The hydrophobic effect dominates; the hydration energy of the aldehyde cannot overcome the lattice/cohesive energy of the biphenyl core.

Experimental Protocol: Rapid Solubility Screening

Since specific lot-to-lot variations (polymorphs or impurity profiles) affect saturation limits, researchers must validate solubility empirically. Follow this self-validating Standard Operating Procedure (SOP).

SOP-01: Gravimetric Solubility Determination

Objective: Determine the saturation limit (


) in a target solvent.
  • Preparation: Weigh 50 mg of this compound into a 4 mL borosilicate vial.

  • Addition: Add solvent in 100

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Solute is dissolved. Calculate

      
      .
      
    • Turbid/Solid Persists: Continue addition up to 2.0 mL.

  • Heating Cycle: If insoluble at 2.0 mL (25 mg/mL), heat to 50°C (or boiling point). If dissolved, record as "Hot Soluble."

  • Cooling: Allow to return to 25°C. Observe for precipitation (crystallization potential).

Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: Select Application Reaction Reaction Medium (Homogeneous) Start->Reaction Purification Purification (Crystallization/Chromatography) Start->Purification CheckPolarity Check Reagent Compatibility Reaction->CheckPolarity Screening Perform SOP-01 (Solubility Screen) Purification->Screening DCM_THF Use DCM or THF (High Solubility, Inert) CheckPolarity->DCM_THF Standard Org. Synthesis DMF_DMSO Use DMF or DMSO (High T, Nucleophilic Subs.) CheckPolarity->DMF_DMSO High Polarity Req. HighSol High Solubility Solvent (e.g., EtOAc, DCM) Screening->HighSol Dissolves AntiSol Anti-Solvent (e.g., Hexanes, Pentane) Screening->AntiSol Precipitates Recryst Recrystallization System: Dissolve in Hot EtOAc -> Add Hexanes HighSol->Recryst Combine AntiSol->Recryst

Figure 1: Decision logic for solvent selection based on process requirements. Blue paths indicate synthesis optimization; green paths indicate purification strategies.

Application-Specific Solvent Selection

A. For Organic Synthesis (Reaction Medium)

When using this compound as an intermediate (e.g., Wittig olefination or oxidation to acid):

  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Reasoning: These solvents offer high solubility (>200 mg/mL), ensuring the reaction remains homogeneous. They are easily removed via rotary evaporation due to low boiling points (40°C and 66°C, respectively).

  • Caution: Avoid alcohols (MeOH, EtOH) if using strong nucleophiles or Lewis acids that might form acetals with the aldehyde group.

B. For Purification (Crystallization/Extraction)
  • Extraction: Use Ethyl Acetate or DCM to extract the compound from an aqueous quench. The biphenyl tail ensures it partitions almost exclusively into the organic phase.

  • Crystallization:

    • Solvent: Ethyl Acetate (dissolves well hot).

    • Anti-solvent: Hexanes or Heptane (induces precipitation upon cooling).

    • Protocol: Dissolve in minimal hot Ethyl Acetate, then slowly add Hexanes until slight turbidity appears. Cool to 4°C.

Stability & Handling

The aldehyde functionality is susceptible to autoxidation to the corresponding carboxylic acid (5-(4-Biphenylyl)pentanoic acid) upon exposure to air.

  • Storage Solvent: If storing as a solution, use degassed Anhydrous Ethanol or Toluene under Argon.

  • Avoid: Storing in ethers (THF/Ether) for prolonged periods without antioxidants, as peroxide formation can accelerate aldehyde oxidation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Biphenyl. PubChem. Available at: [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (General reference for solvent polarity and solubility principles). Available at: [Link]

Technical Guide: Synthesis and Application of 5-(4-Biphenylyl)pentanal

[1]

Executive Summary

This compound (CAS: 289032-37-7) is a functionalized biaryl intermediate used primarily to append a lipophilic "anchor" to pharmacological agents.[1] Its structural significance lies in the 5-carbon spacer, which provides optimal steric distance between the hydrophobic biphenyl tail and the polar pharmacophore (e.g., the zinc-binding group in metalloprotease inhibitors).

This guide outlines a robust, modular synthetic strategy designed for high purity and scalability, moving beyond generic protocols to address the specific stability challenges of long-chain aryl aldehydes.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name 5-(4-Phenylphenyl)pentanal
CAS Number 289032-37-7
Molecular Formula C₁₇H₁₈O
Molecular Weight 238.33 g/mol
Physical State Colorless to pale yellow viscous oil
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Air-sensitive (oxidizes to 5-(4-biphenylyl)pentanoic acid)
Key Reactivity Nucleophilic addition, Reductive amination, Wittig olefination

Strategic Synthesis: The "Modular Sonogashira" Route

While direct alkylation of biphenyl is possible, it suffers from poor regioselectivity (ortho/para mixtures).[1] The most reliable, self-validating route for research and early-stage development is the Sonogashira Coupling – Hydrogenation – Oxidation sequence.[1] This pathway ensures exclusive para-substitution and allows for easy purification of intermediates.[1]

Mechanism & Rationale[2][5][6][9][10]
  • C-C Bond Formation (Sonogashira): Couples 4-bromobiphenyl with 4-pentyn-1-ol.[1] High chemoselectivity for the aryl halide avoids homocoupling.

  • Chain Saturation (Hydrogenation): Reduces the alkyne/alkene linker to a flexible pentyl chain.[1]

  • Functional Group Adjustment (Oxidation): Controlled oxidation of the primary alcohol to the aldehyde using Dess-Martin Periodinane (DMP) or Swern conditions to prevent over-oxidation to the carboxylic acid.[1]

Experimental Protocol
Step 1: Sonogashira Coupling

Reagents: 4-Bromobiphenyl (1.0 equiv), 4-Pentyn-1-ol (1.2 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (solvent/base).[1]

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

  • Addition: Add 4-bromobiphenyl and degassed Et₃N. Add Pd catalyst and CuI. Stir for 5 min.

  • Reaction: Add 4-pentyn-1-ol dropwise via syringe. Heat to 60°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2) to yield 5-(4-biphenylyl)pent-4-yn-1-ol .[1][2]

Step 2: Catalytic Hydrogenation

Reagents: Alkyne intermediate, 10% Pd/C (10 wt%), H₂ (1 atm or balloon), MeOH/THF (1:1).[1]

  • Setup: Dissolve the alkyne in MeOH/THF in a hydrogenation flask.

  • Reduction: Add Pd/C carefully (under inert gas). Purge vessel with H₂ (x3). Stir vigorously under H₂ balloon for 4–6 hours.

  • Validation: Monitor by TLC (disappearance of UV-active alkyne spot).[1]

  • Workup: Filter over Celite (Caution: Pd/C is pyrophoric). Concentrate to obtain 5-(4-biphenylyl)pentan-1-ol .[1]

Step 3: Dess-Martin Oxidation (The Critical Step)

Reagents: Alcohol intermediate, Dess-Martin Periodinane (1.1 equiv), NaHCO₃ (3 equiv), DCM (anhydrous).[1]

  • Setup: Dissolve alcohol in dry DCM. Add solid NaHCO₃ (buffers acidic byproducts).[1]

  • Oxidation: Cool to 0°C. Add DMP portion-wise. Warm to RT and stir for 1–2 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃/NaHCO₃ (1:1) and stir vigorously until the organic layer is clear (destroys unreacted iodine species).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc 9:1).[1] Note: Aldehydes are unstable on silica for long periods.[1]

Process Chemistry & Impurity Control

When scaling this synthesis for drug development (e.g., Sacubitril analogs), specific impurities must be monitored.

  • Over-Oxidation (Impurity A): 5-(4-Biphenylyl)pentanoic acid.[1]

    • Control: Use stoichiometric DMP or TEMPO/Bleach oxidation. Avoid Jones reagent.

  • Dimerization (Impurity B): Aldol condensation products.[1]

    • Control: Store the aldehyde at -20°C under Argon.[1] Avoid strong bases during workup.

  • Regioisomers: The Sonogashira route eliminates ortho/meta isomers inherent in Friedel-Crafts alkylation routes.[1]

Applications in Organic Synthesis[5][11]

A. Reductive Amination (Sacubitril Pathway)

The aldehyde is a direct precursor to the chiral amine fragment of Neprilysin inhibitors.

  • Reaction: Condensation with a chiral sulfinamide (Ellman’s auxiliary) followed by reduction (NaBH₄) or Grignard addition.[1]

  • Outcome: Establishes the stereocenter at the amine position with high diastereoselectivity.

B. Wittig/Horner-Wadsworth-Emmons
  • Reaction: Reaction with phosphonate esters.[1]

  • Outcome: Chain extension to α,β-unsaturated esters, useful for synthesizing lipid-mimetic probes.[1]

Visualization: Synthesis Workflow

SynthesisPathSM14-BromobiphenylINT1Alkyne Intermediate(C-C Bond Formed)SM1->INT1SonogashiraPd(PPh3)2Cl2, CuISM24-Pentyn-1-olSM2->INT1SonogashiraPd(PPh3)2Cl2, CuIINT2Alcohol Intermediate(Saturated Chain)INT1->INT2HydrogenationH2, Pd/CPRODThis compound(Target Aldehyde)INT2->PRODDMP Oxidation(Controlled)SIDEImpurity: Carboxylic Acid(Over-oxidation)INT2->SIDEJones Ox.(Avoid)PROD->SIDEAir Oxidation

Caption: Modular synthesis of this compound via Sonogashira coupling and controlled oxidation.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link

  • Dess-Martin Oxidation Protocol: Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water.[1] The Journal of Organic Chemistry, 59(24), 7549–7552. Link[1]

  • Sacubitril Structure & Analogs: Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700.[1] Link

  • Biphenyl Synthesis Overview: Hassan, J., et al. (2002).[1] Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link[1]

Potential biological activity of 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Analysis, Metabolic Fate, and Experimental Evaluation Strategies

Executive Summary & Chemical Architecture

5-(4-Biphenylyl)pentanal (CAS: 289032-37-7) is a lipophilic aldehyde primarily utilized as a high-value synthetic intermediate in the development of Neprilysin (NEP) inhibitors (e.g., Sacubitril precursors) and liquid crystal biological probes.

While often categorized as a raw material, its biological activity profile is distinct: it acts as a pro-electrophile capable of covalent protein modification until metabolically detoxified into its corresponding carboxylic acid.[1] This guide outlines the technical roadmap for evaluating its biological potential, focusing on its role as a hydrophobic anchor in enzyme inhibition and its metabolic stability.[1]

Physicochemical Profile
PropertyValue / DescriptionImplications for Bioactivity
Molecular Formula C₁₇H₁₈OHigh carbon content indicates poor water solubility.
Molecular Weight 238.32 g/mol Passes blood-brain barrier (BBB) passive diffusion criteria.
Predicted LogP ~4.5 - 5.1High Lipophilicity. Requires DMSO/Ethanol carriers for in vitro assays. Strong affinity for hydrophobic protein pockets.[1][]
Reactive Moiety Terminal Aldehyde (-CHO)Susceptible to nucleophilic attack (Lysine/Cysteine residues) and rapid oxidation.
Structural Motif Biphenyl Core"Privileged Structure" in medicinal chemistry; provides pi-stacking interactions (e.g., Angiotensin II receptors).

Biological Mechanism & Pharmacophore Logic[1][2]

The biological activity of this compound must be bifurcated into its intrinsic reactivity (Aldehyde) and its metabolic pharmacophore (Acid).

A. The "Warhead" Mechanism: Aldehyde Reactivity

Unlike its acid derivatives, the pentanal form is electrophilic.[1]

  • Schiff Base Formation: The carbonyl carbon attacks primary amines (Lysine residues) on proteins, potentially forming adducts.[1] This is a mechanism of toxicity or covalent inhibition.[1]

  • Lipid Peroxidation Analogue: Structurally resembles 4-HNE (4-Hydroxynonenal) but with a bulky biphenyl tail. It may trigger oxidative stress signaling pathways (Nrf2 activation) before detoxification.[1]

B. The Therapeutic Pathway: Neprilysin (NEP) Targeting

The biphenyl-alkyl chain is a critical hydrophobic probe. In drug development (e.g., Sacubitril), this chain occupies the S1' hydrophobic pocket of the Neprilysin zinc-metalloprotease.[1]

  • The Aldehyde's Role: It is the metabolic precursor.[1] In vivo, Aldehyde Dehydrogenases (ALDH) rapidly convert this compound into 5-(4-Biphenylyl)pentanoic acid .

  • The Active Species: The resulting acid coordinates with the Zinc (Zn²⁺) ion in the enzyme active site, blocking peptide degradation (e.g., ANP/BNP preservation in heart failure).[1]

Visualization: Metabolic & Signaling Pathway

MetabolicPathway Compound This compound (Lipophilic Aldehyde) Adduct Protein Adducts (Schiff Base Formation) Compound->Adduct Nucleophilic Attack (Toxicity) Acid 5-(4-Biphenylyl)pentanoic Acid (Active Metabolite) Compound->Acid Oxidation NEP Neprilysin (NEP) Inhibition Acid->NEP Zn2+ Binding (S1' Pocket) ALDH ALDH Enzyme (Liver/Cytosol) ALDH->Compound Catalyzes

Figure 1: The dual fate of the compound.[1] The aldehyde poses a toxicity risk (red path) until oxidized by ALDH into the therapeutically active acid (green path).[1]

Experimental Protocols

To validate the biological activity, researchers must control for the rapid oxidation of the aldehyde.[1]

Protocol A: In Vitro ALDH Stability Assay

Objective: Determine the half-life of this compound in the presence of Aldehyde Dehydrogenase (ALDH) to predict in vivo clearance.

Reagents:

  • Recombinant Human ALDH1A1 or Liver Microsomes.[1]

  • Cofactor: NAD+ (10 mM).[1]

  • Substrate: this compound (10 mM stock in DMSO).

  • Buffer: 100 mM Sodium Pyrophosphate (pH 9.0).[1]

Methodology:

  • Equilibration: Incubate 980 µL of buffer with 10 µL of ALDH enzyme at 37°C for 5 minutes.

  • Initiation: Add 10 µL of NAD+ and 2 µL of the test compound (Final conc: 20 µM).

  • Monitoring: Measure NADH production via absorbance at 340 nm every 30 seconds for 10 minutes using a kinetic plate reader.

  • Quantification:

    • Rate (V) = (ΔAbs/min) / (6.22 mM⁻¹cm⁻¹).[1]

    • Compare V_max against a standard substrate (e.g., Propionaldehyde).[1]

Protocol B: Protein Adduct Quantification (Mass Spectrometry)

Objective: Assess "off-target" toxicity by measuring covalent binding to BSA (Bovine Serum Albumin).

Methodology:

  • Incubation: Mix 50 µM this compound with 10 µM BSA in PBS (pH 7.4) for 4 hours at 37°C.

  • Reduction: Add NaCNBH₃ (Sodium cyanoborohydride) to stabilize the Schiff base imine into a permanent secondary amine.[1]

  • Digestion: Trypsin digest the protein mixture.[1]

  • Analysis: LC-MS/MS analysis looking for mass shifts on Lysine residues (+222.3 Da shift corresponding to the reduced biphenyl-pentyl adduct).

Toxicology & Safety Screening

Because this molecule is an aldehyde, standard cytotoxicity assays (MTT/CellTiter-Glo) are insufficient.[1] You must screen for sensitization and oxidative stress .[1]

Hazard ClassScreening AssayRationale
Skin Sensitization DPRA (Direct Peptide Reactivity Assay)Aldehydes are frequent contact allergens (haptens).
Genotoxicity Ames Test (Strain TA100)Check for DNA alkylation potential.
Cellular Stress ROS-Glo™ H2O2 AssayHydrophobic aldehydes can disrupt mitochondrial membranes, leaking ROS.[1]
Experimental Workflow Diagram

Workflow Start Synthesis/Sourcing (CAS 289032-37-7) QC QC: 1H-NMR & HPLC (Ensure CHO purity) Start->QC Branch Decision Node QC->Branch PathA Path A: Metabolic Stability (ALDH Assay) Branch->PathA PK Profiling PathB Path B: Target Binding (Convert to Acid -> NEP Assay) Branch->PathB Drug Discovery PathC Path C: Toxicity (Adduct Formation) Branch->PathC Safety

Figure 2: Decision matrix for evaluating the compound. Path B requires chemical oxidation prior to assay.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 108313 (Related Biphenyl pentanals). Retrieved from [Link]

  • Pharmacological Context (NEP Inhibition)

    • McMurray, J. J., et al. (2014).[1] Angiotensin–neprilysin inhibition versus enalapril in heart failure.[1] New England Journal of Medicine, 371(11), 993-1004.[1] (Establishes the biphenyl-alkyl pharmacophore utility).

  • Aldehyde Toxicity Mechanisms

    • O'Brien, P. J., et al. (2005).[1] Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health.[1] Critical Reviews in Toxicology, 35(7), 609-662.[1] Retrieved from [Link]

(Note: Direct biological data on the specific aldehyde 289032-37-7 is proprietary/sparse; mechanistic insights are derived from its validated role as a Sacubitril intermediate and general aldehyde toxicology.)

Sources

A Technical Guide to the Structural and Analytical Differentiation of 5-(4-Biphenylyl)pentanal and Biphenyl Acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of molecular structures are paramount. This guide provides an in-depth technical analysis of two related aromatic aldehydes: 5-(4-Biphenylyl)pentanal and 2-([1,1'-biphenyl]-4-yl)acetaldehyde, hereafter referred to as biphenyl acetaldehyde. While both molecules share a biphenyl moiety and an aldehyde functional group, they are not isomers; they differ fundamentally in their carbon backbone, leading to distinct physicochemical properties and unique analytical fingerprints. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the critical differences in their structure, spectroscopic signatures, and chromatographic behavior. We will explore the causality behind experimental choices for their differentiation, providing validated protocols and field-proven insights to ensure accurate identification and quality control.

Foundational Analysis: Structure and Nomenclature

A common point of confusion arises from the similar nomenclature of these compounds. It is critical to establish from the outset that they are structurally distinct entities with different molecular formulas and weights, not isomers.

  • This compound (CAS: 289032-37-7): This molecule features a five-carbon aliphatic chain (pentanal) linking the aldehyde functional group to the 4-position of a biphenyl ring system.[1]

  • Biphenyl Acetaldehyde (specifically, 2-([1,1'-biphenyl]-4-yl)acetaldehyde, CAS: 61502-90-7): This compound has a much shorter, two-carbon backbone (acetaldehyde) where the biphenyl group is attached to the carbon alpha to the carbonyl group.[2][3]

The primary structural differentiator is the length of the alkyl spacer between the aromatic system and the aldehyde group. This seemingly simple variation has profound implications for the molecule's physical, chemical, and spectroscopic properties.

Molecular Structure Visualization

The distinct connectivity is best illustrated visually.

Caption: 2D chemical structures of the two subject compounds.

Comparative Physicochemical Properties

The difference in molecular formula directly impacts key physicochemical properties that govern the behavior of these compounds in analytical systems. The addition of three methylene groups (-CH2-) and the associated hydrogen atoms in this compound significantly increases its molecular weight and is predicted to enhance its lipophilicity (LogP).

PropertyThis compound2-([1,1'-biphenyl]-4-yl)acetaldehydeJustification for Difference
CAS Number 289032-37-7[1]61502-90-7[2]Unique identifiers for distinct chemical substances.
Molecular Formula C₁₇H₁₈O[1]C₁₄H₁₂O[2]Presence of an additional C₃H₆ propyl linker.
Molecular Weight 238.32 g/mol [1]196.24 g/mol [2]Direct consequence of the different atomic compositions.
Predicted LogP ~5.2~3.8The longer alkyl chain increases lipophilicity.

Spectroscopic Differentiation: A Multi-Modal Approach

An unambiguous differentiation requires a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure, providing complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct and unequivocal evidence for differentiation based on the significant mass difference.

  • Core Principle: MS separates ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) directly corresponds to the molecular weight of the compound.

  • Expected Results:

    • This compound: Will exhibit a molecular ion peak at m/z ≈ 238.3 .

    • Biphenyl Acetaldehyde: Will show a molecular ion peak at m/z ≈ 196.2 .

  • Trustworthiness: This primary measurement is definitive. The 42-dalton mass difference is substantial and easily resolved by any standard mass spectrometer.

Expert Insight: Fragmentation Analysis Beyond the molecular ion, the fragmentation patterns provide structural confirmation. The longer alkyl chain in this compound is susceptible to characteristic fragmentation pathways not available to the shorter acetaldehyde derivative.

G cluster_0 This compound Fragmentation cluster_1 Biphenyl Acetaldehyde Fragmentation A Parent Ion m/z = 238 B Benzylic Cleavage m/z = 167 A->B Loss of C₅H₉O C McLafferty Rearrangement m/z = 182 A->C Loss of C₄H₈ D Parent Ion m/z = 196 E Benzylic Cleavage m/z = 167 D->E Loss of CHO F Loss of CHO m/z = 167

Caption: Key EI-MS fragmentation pathways for the two aldehydes.

A key differentiator is the potential for a McLafferty rearrangement in this compound, which is a hallmark of carbonyl compounds with a sufficiently long alkyl chain possessing a γ-hydrogen.[4] This would result in a characteristic neutral loss and a fragment ion at m/z 182. In contrast, the dominant fragmentation for biphenyl acetaldehyde is cleavage at the benzylic position, leading to a stable biphenylmethyl cation at m/z 167.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing clear differences in the aliphatic region.

  • ¹H NMR Spectroscopy:

    • Aldehydic Proton: Both compounds will show a characteristic singlet or triplet for the -CHO proton in the highly deshielded region of 9.5-10.0 ppm .[6] The multiplicity will differ: a triplet for the pentanal derivative due to coupling with the adjacent CH₂ group, and a doublet or triplet for the acetaldehyde derivative depending on the exact conformation and coupling.

    • Aromatic Protons: Both will display complex multiplets in the 7.0-8.0 ppm range, characteristic of the biphenyl group.[7]

    • The Differentiating Region (0-3.0 ppm): This is where the structures are most clearly distinguished.

      • This compound: Will exhibit multiple signals corresponding to the eight protons of the aliphatic chain (-CH₂-CH₂-CH₂-CH₂-CHO). Specifically, one would expect a triplet around 2.6 ppm (protons adjacent to the aromatic ring), a triplet around 2.4 ppm (protons alpha to the carbonyl), and complex multiplets in between for the other two methylene groups.

      • Biphenyl Acetaldehyde: Will show a single, clean signal (a doublet) around 3.7 ppm for the two protons of the -CH₂-CHO group. The aliphatic region below 3.0 ppm will be empty.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: Both will have a signal around 200 ppm .[8]

    • Aliphatic Carbons: this compound will show four distinct signals in the aliphatic carbon region (approx. 20-45 ppm), whereas biphenyl acetaldehyde will show only one (approx. 50 ppm).

Infrared (IR) Spectroscopy

While less definitive than MS or NMR, IR spectroscopy offers a quick preliminary check.

  • C=O Stretch: Both molecules will exhibit a strong, sharp absorption band characteristic of an aliphatic aldehyde carbonyl stretch, typically in the range of 1720-1740 cm⁻¹ .[4]

  • C-H Stretch: The key difference lies in the C-H stretching region (~2800-3000 cm⁻¹). This compound will show prominent aliphatic C-H stretching bands, which will be significantly weaker or absent in biphenyl acetaldehyde. Both will also show the characteristic pair of aldehyde C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.[6]

Chromatographic Separation Strategy

For quality control or analysis of mixtures, chromatographic separation is essential. The significant difference in lipophilicity and molecular size makes baseline separation readily achievable.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is the logical choice, as separation is driven by hydrophobicity.

  • Causality: this compound, with its longer alkyl chain, is more nonpolar than biphenyl acetaldehyde. Therefore, it will interact more strongly with a nonpolar stationary phase (like C18) and will have a longer retention time.

  • Step-by-Step Protocol (Self-Validating System):

    • Column Selection: Utilize a C18 or a Biphenyl stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A biphenyl phase can offer enhanced π-π interactions with the aromatic rings, providing excellent selectivity.[9]

    • Mobile Phase Preparation: Prepare Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid. Prepare Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid. The acid ensures the aldehyde remains protonated for better peak shape.

    • Gradient Elution:

      • Initial Conditions: 60% B

      • 0-10 min: Linear gradient from 60% to 95% B.

      • 10-12 min: Hold at 95% B.

      • 12-13 min: Return to 60% B.

      • 13-18 min: Column re-equilibration.

    • System Parameters:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 5 µL

      • Detector: UV-Vis at 254 nm (where the biphenyl chromophore absorbs strongly).

    • Expected Outcome: Biphenyl acetaldehyde will elute significantly earlier than this compound. The separation should be robust, with a resolution factor (Rs) well above 2.0.

Analytical Workflow Visualization

A logical workflow ensures efficient and accurate identification of an unknown sample.

G start Unknown Aldehyde Sample ms Acquire Mass Spectrum start->ms check_mz Molecular Ion (M⁺)? ms->check_mz is_238 ID: this compound check_mz->is_238 m/z = 238 is_196 ID: Biphenyl Acetaldehyde check_mz->is_196 m/z = 196 nmr_confirm_A Confirm with ¹H NMR (Aliphatic signals at ~1.5-2.7 ppm) is_238->nmr_confirm_A nmr_confirm_B Confirm with ¹H NMR (Signal at ~3.7 ppm, no other aliphatics) is_196->nmr_confirm_B end_A Identification Complete nmr_confirm_A->end_A end_B Identification Complete nmr_confirm_B->end_B

Caption: A validated workflow for unambiguous compound identification.

Conclusion

The differentiation between this compound and biphenyl acetaldehyde is a straightforward but critical task in synthetic and analytical chemistry. While they share common structural motifs, they are fundamentally different molecules. The key distinguishing features are:

  • Mass: A 42-dalton difference in molecular weight, providing a definitive MS signature.

  • NMR Aliphatic Profile: The presence of a complex eight-proton signal pattern for the pentanal derivative versus a simple two-proton signal for the acetaldehyde derivative in ¹H NMR.

  • Chromatographic Retention: A significantly longer retention time for the more lipophilic this compound in reverse-phase HPLC.

By employing the multi-modal analytical strategy outlined in this guide—prioritizing mass spectrometry and confirming with NMR—researchers can ensure the unequivocal identification of these compounds, safeguarding the integrity of their research and development pipelines.

References

  • ChemicalBook. This compound Product Description.
  • PubChem. Biphenyl-4-ylacetaldehyde. National Institutes of Health. Available from: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 8. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available from: [Link]

  • ACS Publications. The Mass Spectra of Deuterated Biphenyls: Mechanisms of Hydrogen and Carbon Loss Processes. The Journal of Physical Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, three-stage synthetic route for 5-(4-Biphenylyl)pentanal , a valuable intermediate in the synthesis of neprilysin inhibitors (e.g., Sacubitril analogs) and liquid crystal mesogens.

The protocol utilizes a convergent strategy: a Heck-Mizoroki cross-coupling to establish the carbon skeleton, followed by catalytic hydrogenation , and a selective oxidation to the terminal aldehyde. This route is designed for scalability and purification efficiency.

Application Note: AN-SYN-BP5

Introduction & Retrosynthetic Analysis

The target molecule, This compound , consists of a biphenyl moiety linked to a five-carbon aldehyde chain. Direct alkylation of biphenyl is often non-selective. Therefore, we employ a transition-metal catalyzed approach to ensure regioselectivity at the 4-position.

Strategic Logic:

  • Carbon-Carbon Bond Formation: The C(sp2)-C(sp3) linkage is established via a Heck reaction between commercially available 4-bromobiphenyl and 4-penten-1-ol. This avoids the use of unstable organometallic alkylating agents.

  • Saturation: The resulting alkene is reduced to the saturated alcohol.

  • Functional Group Manipulation: The primary alcohol is oxidized to the aldehyde using Dess-Martin Periodinane (DMP) to prevent over-oxidation to the carboxylic acid.

Synthesis Pathway Diagram

SynthesisPathway SM1 4-Bromobiphenyl (Starting Material) Int1 Intermediate 1: 5-(4-Biphenylyl)pent-4-en-1-ol SM1->Int1 Step 1: Heck Coupling Pd(OAc)2, PPh3, Et3N SM2 4-Penten-1-ol (Linker) SM2->Int1 Int2 Intermediate 2: 5-(4-Biphenylyl)pentan-1-ol Int1->Int2 Step 2: Hydrogenation H2, Pd/C Target Target: This compound Int2->Target Step 3: Oxidation Dess-Martin Periodinane

Caption: Figure 1. Convergent synthetic pathway for this compound utilizing Pd-catalyzed coupling.

Experimental Protocol

Step 1: Heck Coupling (Synthesis of 5-(4-Biphenylyl)pent-4-en-1-ol)

Rationale: The Heck reaction is chosen over Grignard additions due to its high tolerance for functional groups (the hydroxyl group does not require protection) and exclusive trans selectivity.

Reagents & Equipment:

Reagent Equiv. Role
4-Bromobiphenyl 1.0 Substrate
4-Penten-1-ol 1.2 Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂) 0.02 Catalyst
Triphenylphosphine (PPh₃) 0.04 Ligand
Triethylamine (Et₃N) 2.5 Base/Solvent

| Acetonitrile (MeCN) | - | Co-solvent (Optional) |

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a nitrogen stream, add 4-bromobiphenyl (23.3 g, 100 mmol), Pd(OAc)₂ (449 mg, 2 mmol), and PPh₃ (1.05 g, 4 mmol).

  • Solvent Addition: Add degassed Triethylamine (100 mL) and Acetonitrile (50 mL). Stir until solids are suspended.

  • Initiation: Add 4-penten-1-ol (10.3 g, 120 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 90°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

  • Workup: Cool to room temperature. Filter the precipitated ammonium salts through a Celite pad. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve in EtOAc (150 mL) and wash with 1M HCl (2 x 50 mL) to remove residual amine, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc in Hexanes).

    • Expected Yield: 80-85%

    • Appearance: Off-white solid.

Step 2: Hydrogenation (Synthesis of 5-(4-Biphenylyl)pentan-1-ol)

Rationale: Complete saturation of the alkene is necessary. Pd/C is the standard catalyst; mild conditions preserve the biphenyl system.

Reagents:

Reagent Role
Intermediate 1 (from Step 1) Substrate
10% Palladium on Carbon (Pd/C) Catalyst (10 wt%)
Ethanol (EtOH) Solvent

| Hydrogen Gas (H₂) | Reactant (Balloon pressure) |

Procedure:

  • Dissolution: Dissolve Intermediate 1 (20.0 g, 84 mmol) in Ethanol (200 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (2.0 g) under an argon blanket (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 6–8 hours.

  • Monitoring: Monitor by TLC or ¹H NMR (disappearance of alkene protons at δ 6.0–6.5 ppm).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with EtOH.[1]

  • Isolation: Concentrate the filtrate in vacuo to yield the crude saturated alcohol.

    • Note: The product is typically pure enough (>95%) for the next step without chromatography.

    • Expected Yield: Quantitative (~98%).

Step 3: Selective Oxidation (Synthesis of this compound)

Rationale: We select Dess-Martin Periodinane (DMP) over Jones reagent to avoid over-oxidation to the acid. Swern oxidation is a viable alternative if cryogenic facilities are available.

Reagents:

Reagent Equiv. Role
Intermediate 2 (from Step 2) 1.0 Substrate
Dess-Martin Periodinane 1.2 Oxidant
Sodium Bicarbonate (NaHCO₃) 2.0 Acid Scavenger

| Dichloromethane (DCM) | - | Solvent (Anhydrous) |

Procedure:

  • Preparation: In a 500 mL round-bottom flask, dissolve Intermediate 2 (19.0 g, 79 mmol) in anhydrous DCM (250 mL).

  • Buffering: Add solid NaHCO₃ (13.3 g, 158 mmol) to buffer the reaction (DMP releases acetic acid).

  • Oxidation: Cool the mixture to 0°C. Add Dess-Martin Periodinane (40.2 g, 95 mmol) in portions over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Quench: Quench by adding a 1:1 mixture of saturated aq. Na₂S₂O₃ and saturated aq. NaHCO₃ (100 mL). Stir vigorously for 20 minutes until the organic layer is clear (removal of iodine byproducts).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 5-10% EtOAc in Hexanes).

    • Target Yield: 85-90%

    • Characterization: ¹H NMR (CDCl₃) should show a distinct triplet aldehyde proton at ~δ 9.76 ppm.

Safety & Handling (HSE)

  • Palladium Residues: All Pd-contaminated waste must be segregated for heavy metal disposal.

  • Dess-Martin Periodinane: Shock-sensitive in pure crystalline form; store refrigerated. Reacts violently with water; ensure glassware is dry.

  • Biphenyl Derivatives: Generally low acute toxicity but should be treated as potential aquatic pollutants. Use full PPE (gloves, goggles, lab coat).

References

  • Heck Coupling Methodology

    • Title: "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides"
    • Source:Organic Reactions (Wiley)
    • Context: General procedure for Heck coupling of aryl halides with allylic alcohols.

    • URL:[Link]

  • Oxidation of Alcohols

    • Title: "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones"

    • Source:The Journal of Organic Chemistry (Dess & Martin, 1983)

    • Context: Primary reference for the preparation and use of Dess-Martin Periodinane.

    • URL:[Link]

  • Related Biphenyl Synthesis (Sacubitril Intermediates)

Sources

Application Note: Reductive Amination with 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for performing reductive amination reactions using 5-(4-Biphenylyl)pentanal (CAS: Generic structure ref). This aldehyde serves as a critical building block in medicinal chemistry, specifically for introducing the 5-(4-biphenylyl)pentyl moiety—a privileged hydrophobic pharmacophore often observed in Neuropeptide Y (NPY) antagonists, GPCR ligands, and enzyme inhibitors to enhance lipophilicity and target engagement in hydrophobic pockets.

Unlike simple aliphatic aldehydes, this compound presents specific challenges regarding solubility and purification due to its significant lipophilicity. This note moves beyond generic textbook procedures, offering field-proven methodologies that prioritize yield, selectivity, and ease of workup.

Chemical Context & Mechanistic Strategy

The Substrate: this compound
  • Structure: A biphenyl ring tethered to a 5-carbon aliphatic chain terminating in an aldehyde.

  • Physical Properties: Waxy solid or viscous oil; highly soluble in DCM, DCE, and THF; sparingly soluble in Methanol/Ethanol; insoluble in water.

  • Reactivity Profile: The aliphatic aldehyde is moderately reactive but prone to oxidation (to valeric acid derivatives) and polymerization if stored improperly.

Strategic Reagent Selection

For this specific lipophilic substrate, the standard reductive amination conditions (MeOH/NaBH₄ or MeOH/NaBH₃CN) are sub-optimal .

  • The Problem with Methanol: The lipophilic aldehyde may precipitate or oil out in methanolic solutions, leading to heterogeneous mixtures and poor conversion.

  • The Solution (STAB/DCE): We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .

    • Solubility: The chlorinated solvent perfectly solubilizes the biphenyl tail.

    • Selectivity: STAB is mild and reduces the iminium ion much faster than the aldehyde itself, minimizing the "direct reduction" byproduct (the alcohol).

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for primary and non-hindered secondary amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Step-by-Step Procedure:

  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under Nitrogen, dissolve this compound (1.0 mmol) in DCE (5 mL, 0.2 M).

    • Add the Amine (1.1 mmol).

    • Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes imine formation and buffers the basicity of the amine.

    • Stir at room temperature (RT) for 30–60 minutes. Critical Step: Allow the imine to form before adding the reducing agent to maximize selectivity.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Stir the suspension vigorously at RT under Nitrogen.

    • Monitoring: Monitor via TLC or LC-MS after 2 hours. The aldehyde peak should disappear. If reaction is sluggish, extend time to 16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product often contains the biphenyl-pentyl alcohol (byproduct). Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (for polar amines).

Protocol B: The "Difficult Amine" (Ti(OiPr)₄ Method)

Recommended for weakly nucleophilic amines (anilines) or sterically hindered amines.

Reagents:

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (Anhydrous) and Ethanol (Absolute)

Step-by-Step Procedure:

  • Forced Imine Formation:

    • Dissolve this compound (1.0 mmol) and the Amine (1.0 mmol) in anhydrous THF (4 mL).

    • Add Ti(OiPr)₄ (1.5 mmol) dropwise.

    • Stir at RT for 6–12 hours (or 50°C for 2 hours).

    • Mechanism:[2][3][4][5][6] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.

  • Reduction:

    • Dilute the mixture with Absolute Ethanol (2 mL). Note: Ethanol is required to solubilize NaBH₄.

    • Add NaBH₄ (2.0 mmol) carefully (exothermic).

    • Stir for 2–4 hours at RT.

  • Workup (Titanium Emulsion Handling):

    • Crucial Step: Quench by adding 1 mL of water to form a white precipitate (TiO₂).

    • Dilute with Ethyl Acetate and filter through a pad of Celite to remove titanium salts.

    • Concentrate the filtrate and purify as in Protocol A.

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the critical "Imine/Iminium" intermediate that must be targeted for reduction.

ReductiveAmination Aldehyde This compound (Lipophilic Substrate) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Mixing (DCE) Byproduct Alcohol Byproduct (Direct Reduction) Aldehyde->Byproduct +H- (Side Rxn) Slow with STAB Amine Amine (R-NH2) Amine->Hemiaminal Mixing (DCE) Iminium Iminium Ion (Activated Intermediate) Hemiaminal->Iminium -H2O (AcOH/Ti(OiPr)4) Product Secondary/Tertiary Amine (Target) Iminium->Product +H- (STAB) Fast Reduction

Figure 1: Mechanistic pathway emphasizing the selective reduction of the Iminium species over the aldehyde.

Experimental Workflow (Protocol A)

This flowchart guides the researcher through the physical operations of the STAB method.

STAB_Workflow Start Start: this compound in DCE (0.2M) AddAmine Add Amine (1.1 eq) + AcOH (1.0 eq) Stir 30-60 min Start->AddAmine AddSTAB Add STAB (1.5 eq) Stir 2-16h @ RT AddAmine->AddSTAB Check Check TLC/LCMS Aldehyde consumed? AddSTAB->Check Check->AddSTAB No (Add more time/STAB) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Purify Purify: Silica Column Eluent: Hex/EtOAc Quench->Purify

Figure 2: Operational workflow for the Sodium Triacetoxyborohydride (STAB) protocol.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Incomplete imine formation.Increase pre-stir time (Step 1). Add molecular sieves (4Å) to remove water.
Alcohol Byproduct Reducing agent added too early or is too strong.Ensure 30 min pre-stir. Switch from NaBH₄ to STAB. Add reducing agent slowly.
Dialkylation Primary amine is over-reacting.Use excess amine (2-3 equiv) relative to aldehyde.
Material Oiling Out Solvent polarity mismatch.Switch solvent to 100% DCE or DCM. Avoid Methanol.
Titanium Emulsion Improper quench of Ti(OiPr)₄.Use the "Celites filtration" method. Add small amount of water, stir until white ppt forms, then filter.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

  • Rudolf, K., et al. (2000). "Synthesis of Novel Neuropeptide Y Y1 Antagonists." European Journal of Medicinal Chemistry. (Contextual reference for biphenyl-pentyl chains).

Sources

Topic: Scalable Synthesis Methods for 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(4-Biphenylyl)pentanal is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials, owing to its unique bifunctional structure combining a lipophilic biphenyl moiety with a reactive aldehyde. This guide provides a detailed, scalable, and robust synthetic strategy for its preparation. The presented methodology is designed for high-yield production, emphasizing process safety and efficiency suitable for both laboratory and pilot-plant scales. The core of this strategy is a convergent synthesis that leverages a highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core onto a pre-functionalized aliphatic chain. This approach circumvents challenges associated with linear syntheses and provides a reliable pathway to the target molecule. This document offers in-depth protocols, mechanistic insights, process optimization considerations, and complete characterization data to enable researchers to successfully implement and adapt this synthesis.

Introduction: Strategic Importance and Synthetic Design

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous approved drugs and high-performance liquid crystals.[1] The title compound, this compound, serves as a key building block, allowing for further elaboration through its terminal aldehyde functionality. The primary challenge in designing a scalable synthesis lies in the efficient and regioselective construction of the substituted biphenyl system and the subsequent introduction of the five-carbon aldehyde chain.

Linear strategies, such as the functionalization of a pre-formed biphenyl-alkane, often suffer from multiple steps, cumulative yield losses, and harsh reaction conditions. A more robust and scalable approach, detailed herein, is a convergent synthesis. Our retrosynthetic analysis identified a key disconnection at the C-C bond between the phenyl ring and the pentanal chain, leading to two primary synthons: 4-biphenylboronic acid and a 5-carbon halo-aldehyde equivalent .

This strategy hinges on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its scalability, mild reaction conditions, and exceptional tolerance of various functional groups.[2][3][4][5] To prevent self-condensation or other unwanted side reactions of the aldehyde under the basic conditions of the coupling reaction, a robust protecting group strategy is essential. We selected a diethyl acetal for this purpose due to its stability during the C-C bond formation and its straightforward removal under mild acidic conditions.

This application note details a three-stage process:

  • Preparation of the Aliphatic Synthon: Synthesis of 5-bromopentanal diethyl acetal.

  • Core Assembly: Suzuki-Miyaura coupling to form the protected intermediate, this compound diethyl acetal.

  • Final Deprotection: Acidic hydrolysis to yield the target aldehyde.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. This convergent approach ensures that complex functionalities are built into the coupling partners separately, maximizing efficiency and overall yield.

Caption: Convergent synthetic workflow for this compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The success of this synthesis is anchored in the Suzuki-Miyaura coupling. Understanding its mechanism is crucial for troubleshooting and optimization. The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate. The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopentanal diethyl acetal, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The boronic acid is activated by a base (e.g., sodium carbonate) to form a more nucleophilic boronate species. This species then transfers the biphenyl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Br-Pd(II)L₂-R¹ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both R²-Pd(II)L₂-R¹ Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-Br (Bromo-acetal) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Biphenylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of 5-Bromopentanal Diethyl Acetal

Causality: This protocol is a two-part synthesis starting from the readily available 2,3-dihydropyran. The initial hydration yields 5-hydroxypentanal.[6] The subsequent steps protect the reactive aldehyde as a stable diethyl acetal before converting the terminal alcohol to a bromide, making it an ideal substrate for the Suzuki coupling.

Part A: 5-Hydroxypentanal

  • To a 1 L flask equipped with a mechanical stirrer, add deionized water (300 mL) and concentrated HCl (25 mL).

  • Add 2,3-dihydropyran (100 g, 1.19 mol) to the stirred acidic solution. The mixture will warm slightly and become homogeneous within 10-15 minutes.

  • Continue stirring for an additional 20 minutes at room temperature to ensure complete hydration.

  • Cool the mixture in an ice bath and neutralize carefully with 20% (w/v) aqueous sodium hydroxide until a pH of ~7-8 is achieved.

Part B: 5-Bromopentanal Diethyl Acetal

  • To the crude aqueous solution of 5-hydroxypentanal, add triethyl orthoformate (194 g, 1.31 mol) and a catalytic amount of ammonium nitrate (5 g).

  • Warm the mixture to 40 °C and stir vigorously for 4 hours. The reaction progress can be monitored by GC/MS for the disappearance of the starting material.

  • Upon completion, cool the mixture, extract with diethyl ether (3 x 200 mL), and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 5-hydroxypentanal diethyl acetal.

  • Dissolve the crude alcohol in dichloromethane (DCM, 500 mL) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 118 g, 0.43 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution (1 L).

  • Separate the organic layer, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 5-bromopentanal diethyl acetal as a colorless oil.

Protocol 2: Suzuki Coupling for this compound Diethyl Acetal

Causality: This protocol uses a robust palladium acetate/triphenylphosphine catalyst system, which is cost-effective and reliable for scale-up.[7] 1-Propanol is chosen as the solvent for its ability to dissolve both organic substrates and the aqueous base, facilitating the reaction.

ReagentM.W. ( g/mol )AmountMolesEquivalents
4-Biphenylboronic Acid197.0234.6 g0.2841.05
5-Bromopentanal Diethyl Acetal239.1350.0 g0.2701.00
Palladium(II) Acetate224.500.182 g0.811 mmol0.003
Triphenylphosphine262.290.638 g2.43 mmol0.009
Sodium Carbonate (2M aq.)105.99162 mL0.3241.20
1-Propanol60.10485 mL--

Procedure:

  • Charge a 2 L three-necked flask, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, with 4-biphenylboronic acid, 5-bromopentanal diethyl acetal, and 1-propanol.

  • Purge the vessel with nitrogen and stir the mixture at room temperature for 30 minutes until all solids dissolve.

  • Add palladium(II) acetate and triphenylphosphine to the solution. The mixture may turn a light yellow/brown.

  • Add the 2 M aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (approx. 97 °C) under a nitrogen atmosphere.

  • Maintain at reflux for 2-4 hours. Monitor the reaction for the disappearance of the bromo-acetal starting material by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to ~70 °C and add deionized water (350 mL).

  • Allow the mixture to cool to room temperature while stirring.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (500 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with saturated brine (250 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to obtain this compound diethyl acetal as a clear oil.

Protocol 3: Acetal Deprotection to Yield this compound

Causality: Mild acidic hydrolysis is employed to cleave the acetal protecting group. A two-phase system with THF helps to solubilize the organic starting material while allowing for efficient reaction with the aqueous acid.

ReagentM.W. ( g/mol )AmountMoles
This compound Diethyl Acetal326.4750.0 g0.153
Tetrahydrofuran (THF)72.11250 mL-
Hydrochloric Acid (3M aq.)36.46100 mL-

Procedure:

  • Dissolve the this compound diethyl acetal in THF in a 1 L round-bottom flask.

  • Add the 3M HCl solution and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC/MS for the disappearance of the starting material (typically 2-6 hours).

  • Once complete, add ethyl acetate (300 mL) and deionized water (200 mL).

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and saturated brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Data Summary and Characterization

StageProductTypical YieldPurity (by GC)
2This compound Diethyl Acetal85-92%>98%
3This compound 90-97%>98%

Characterization Data for this compound:

  • ¹H NMR (500 MHz, CDCl₃) δ: 9.79 (t, J=1.8 Hz, 1H, -CHO), 7.62-7.58 (m, 4H, Ar-H), 7.45 (t, J=7.6 Hz, 2H, Ar-H), 7.36 (t, J=7.4 Hz, 1H, Ar-H), 7.28 (d, J=8.2 Hz, 2H, Ar-H), 2.70 (t, J=7.4 Hz, 2H, -CH₂-Ar), 2.48 (td, J=7.4, 1.8 Hz, 2H, -CH₂-CHO), 1.75-1.65 (m, 4H, -CH₂-CH₂-).

  • ¹³C NMR (126 MHz, CDCl₃) δ: 202.5, 140.9, 140.2, 139.5, 129.3, 128.8, 127.3, 127.1, 127.0, 43.9, 35.3, 31.0, 21.9.

  • MS (EI): m/z (%) = 252.15 [M⁺], 181.09, 167.08, 152.06.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan - Organic Syntheses Procedure.
  • MDPI. (n.d.). Total Synthesis of Peniterphenyls A and E.
  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Benchchem. (n.d.). 4-Phenylbenzaldehyde|High-Purity RUO.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Vertex AI Search, Grounding API Redirect. (n.d.). The Chemical Synthesis and Industrial Significance of Biphenyl (CAS 92-52-4).
  • NIH. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • ACS Publications. (2023, March 6). C–C Bond Formation Reaction Catalyzed by a Lithium Atom: Benzene-to-Biphenyl Coupling | ACS Omega.
  • ResearchGate. (2025, August 8). ChemInform Abstract: KINETICS OF OXIDATION OF PENTANE-1,5-DIOL BY CE(IV) IN AQUEOUS SULPHURIC ACID.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • ResearchGate. (n.d.). (PDF) A review of hydroformylation to produce aldehyde.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • DigitalCommons@URI. (2008, September 8). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives.
  • Google Patents. (n.d.). US5618975A - Process for the preparation of biphenyl derivatives.
  • ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl....
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Organic Syntheses Procedure. (n.d.). p-QUINQUEPHENYL.
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....
  • Vertex AI Search, Grounding API Redirect. (n.d.). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • NIH. (2011, November 6). Scalable enantioselective total synthesis of taxanes - PubMed.
  • Organic Syntheses Procedure. (n.d.). 5-hydroxypentanal.
  • ResearchGate. (2023, March 6). (PDF) C–C Bond Formation Reaction Catalyzed by a Lithium Atom: Benzene-to-Biphenyl Coupling.
  • RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Organic Syntheses Procedure. (n.d.). 1.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts.
  • Organic Syntheses Procedure. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • IRIS - UniPv. (n.d.). C-C Bond Forming Reactions via Photogenerated Intermediates.
  • ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
  • PubMed. (2025, July 19). Development of a Scalable Synthesis of a HPK1 Inhibitor Featuring a Direct α-Arylation of Boc-Protected N,N-Dimethylamine by Palladium-Mediated Negishi Cross-Coupling.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry.
  • NIH. (n.d.). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Wikipedia. (n.d.). Grignard reagent.
  • MDPI. (n.d.). Biocatalytic C-C Bond Formation for One Carbon Resource Utilization.
  • Chem-Impex. (n.d.). 4-Phenylbenzaldehyde.
  • ChemistryViews. (2024, May 23). Hydroformylation of Vinyl Arenes.

Sources

Solvent selection for reactions involving 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Engineering for 5-(4-Biphenylyl)pentanal

Abstract

This compound represents a specific class of "linker" intermediates critical in the synthesis of peptidomimetics and Neprilysin inhibitors (e.g., Sacubitril precursors).[1] Its structure—a rigid, lipophilic biphenyl tail coupled to a reactive, polarizable aldehyde head—creates a distinct solvation paradox. Standard aldehyde protocols (often methanolic) frequently fail due to phase separation, while purely non-polar solvents suppress the dipole interactions necessary for nucleophilic attack.[1] This guide provides a scientifically grounded protocol for solvent selection, focusing on the delicate balance between solubility parameters (Hansen) and transition state stabilization .[1]

Molecular Profile & Thermodynamic Challenges

To select the correct solvent, one must first deconstruct the solute's competing physicochemical domains.

DomainChemical NatureSolvation Requirement
Tail: Biphenyl Moiety Aromatic, planar, highly lipophilic (LogP ~4.0).[1][2] Prone to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

stacking aggregation.
Requires high dispersion force solvents (DCM, Toluene, THF).[1] Incompatible with water.
Head: Pentanal Aldehyde Electrophilic carbonyl (

).[1] Dipolar.
Requires moderate polarity to stabilize the transition state (TS) during nucleophilic addition.[1][2]
Linker: Alkyl Chain Flexible (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) pentyl chain.[1]
Adds degrees of freedom; generally soluble in most organics.[2][3]

The Failure Mode: Using pure Methanol (MeOH) or Ethanol (EtOH)—standard for reductive aminations—often causes the biphenyl tail to "crash out" or form micelles, shielding the aldehyde from the amine nucleophile.[1] Conversely, using pure Hexanes solubilizes the tail but fails to activate the carbonyl or solubilize polar reducing agents (e.g., NaBH4).

Solvent Compatibility Matrix

The following data summarizes solvent suitability based on experimental solubility and kinetic favorability for this compound.

Solvent SystemSolubility (25°C)Reactivity ScoreApplication Context
Dichloromethane (DCM) Excellent HighBest for general handling, oxidations, and non-polar amine couplings.[1][2] Breaks ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-stacking.
Tetrahydrofuran (THF) Excellent HighIdeal for Grignard additions and hydride reductions.[1] Good Lewis base.[1]
Methanol (MeOH) Poor (Suspension)Low (Phase sep.)[1][2]Avoid as single solvent. Essential co-solvent for imine formation.[1][2]
DCM : MeOH (4:1) Optimal Maximum The "Gold Standard" for Reductive Amination. Solubilizes tail (DCM) & activates head (MeOH).[1][2]
Toluene GoodModerateHigh boiling point allows azeotropic water removal (Dean-Stark) for stubborn imines.[1][2]
DMF/DMSO GoodLow (Work-up)High solubility but difficult removal.[1][2] Use only if reagents require it.[1]

Detailed Protocol: Reductive Amination

Context: The most common transformation for this molecule is coupling with an amine (e.g., amino acid esters) to form a secondary amine.[1] Challenge: Balancing the lipophilicity of the biphenyl group with the need for a protic environment to assist imine reduction.

Workflow Diagram (DOT Visualization)

ReductiveAmination Start This compound (Lipophilic Aldehyde) SolventChoice Solvent Selection Critical Decision Point Start->SolventChoice PathA Pure MeOH/EtOH SolventChoice->PathA Standard Protocol PathB DCM:MeOH (4:1) SolventChoice->PathB Recommended PathC Toluene (Dean-Stark) SolventChoice->PathC For Sterically Hindered Amines Fail Precipitation / Incomplete Reaction PathA->Fail Solubility Limit Success Homogeneous Solution Rapid Imine Formation PathB->Success Solvation Balance PathC->Success Water Removal Reduction Add Reducing Agent (NaBH(OAc)3 or NaBH4) Success->Reduction Product Secondary Amine Product Reduction->Product

Caption: Decision logic for solvent systems in reductive amination. The DCM:MeOH mixture ensures homogeneity, preventing the "crashing out" observed in pure alcohols.

Step-by-Step Methodology

Reagents:

  • This compound (1.0 equiv)[1]

  • Amine Partner (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or NaBH4[1]

  • Solvent: Anhydrous Dichloromethane (DCM) and Methanol (MeOH).[1]

Procedure:

  • Solvation (The Critical Step):

    • Dissolve this compound in anhydrous DCM. The volume should be calculated to reach a concentration of ~0.2 M.

    • Why: DCM is the primary carrier solvent that disrupts the biphenyl

      
      -stacking interactions, ensuring the aldehyde is fully available in solution.
      
  • Imine Formation:

    • Add the amine partner to the DCM solution.

    • Add anhydrous MeOH (20-25% of total volume) dropwise.[1]

    • Why: Methanol is protic; it facilitates proton transfer steps required for hemiaminal formation and dehydration to the imine. Without MeOH, the reaction kinetics in pure DCM are sluggish.

  • Activation (Optional but Recommended):

    • If using a salt form of the amine (e.g., HCl salt), add 1.0 equiv of DIPEA or TEA.

    • Add activated 4Å molecular sieves or MgSO₄ if the equilibrium is unfavorable.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) in one portion.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Use TLC (Solvent: Hexane/EtOAc 4:1).[1] The aldehyde spot (high R_f) should disappear; the amine product will likely be more polar (lower R_f) or require an amine-specific stain (ninhydrin/CAM).[1]

  • Work-up:

    • Quench with saturated aqueous NaHCO₃.[1][4]

    • Phase Separation: The DCM layer will contain your product. The biphenyl tail ensures the product stays in the organic phase, simplifying extraction.

Application Note: Oxidation & Stability

Aldehydes with alkyl chains are prone to aerobic oxidation to carboxylic acids.[1]

  • Storage Solvent: Do not store this compound in solution for long periods. If necessary, store in Toluene or Benzene at -20°C under Argon. These solvents are non-reactive and prevent radical propagation better than ethers (THF/Ether), which can form peroxides that accelerate aldehyde oxidation.[1]

  • Purification: If the aldehyde oxidizes to the acid (observed as a smear near the baseline on TLC), dissolve in DCM and wash with weak base (aq. Na₂CO₃) to remove the acid impurity before proceeding.[1]

Reaction Pathway & Solvent Influence Diagram

This diagram illustrates how solvent polarity influences the transition state energy of the aldehyde carbonyl.

SolventEffects Aldehyde Aldehyde Ground State (Neutral) TS_NonPolar Transition State (Non-Polar Solvent) High Energy / Slow Aldehyde->TS_NonPolar Hexane/Toluene (Poor Carbonyl Activation) TS_Polar Transition State (DCM/MeOH Mix) Stabilized Dipole / Fast Aldehyde->TS_Polar DCM:MeOH (H-Bonding Stabilizes O-) Product Reaction Product TS_NonPolar->Product TS_Polar->Product

Caption: Mechanistic insight: A mixed solvent system stabilizes the charge-separated transition state without precipitating the lipophilic substrate.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • Relevance: Establishes the baseline protocol for reductive amination and the necessity of protic solvents for imine reduction.
  • Kshetri, P., et al. (2025).[1][6] "Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid...". ResearchGate.[1]

    • Relevance: Validates reductive amination conditions for long-chain phenoxy/biphenyl aldehydes similar to the topic molecule.
  • National Center for Biotechnology Information. (n.d.).[1] "PubChem Compound Summary for CID 46193546: (2R,4S)-5-(4-Biphenylyl)-...pentanoic acid".[1] PubChem. [1]

    • Relevance: Confirms the existence of the biphenyl-pentyl scaffold in drug discovery (Neprilysin inhibitors) and its lipophilic nature.[1]

  • Reichardt, C. (2003).[1] "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.[1]

    • Relevance: Authoritative text on the thermodynamic principles of solvation (LogP and dielectric constants)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(4-Biphenylyl)pentanal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BPH-ALD-005 Subject: Troubleshooting Yield & Purity in 5-(4-Biphenylyl)pentanal Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Dashboard: Where is the failure occurring?

Before altering your protocol, identify the specific failure mode using the decision tree below. This guide assumes you are synthesizing This compound (CAS: 365496-33-3 or analog), a lipophilic aldehyde often used as an intermediate for neprilysin inhibitors (e.g., Sacubitril).

Troubleshooting Logic Flow

TroubleshootingTree Start Start: Yield < 60% CheckTLC Check TLC/LCMS of Crude Reaction Start->CheckTLC SM_Remains Starting Material (Alcohol) Persists CheckTLC->SM_Remains Incomplete Conv. OverOx Carboxylic Acid Detected (M+16) CheckTLC->OverOx Over-oxidation Decomp Product Degrades During Purification CheckTLC->Decomp Loss on Silica Sol_SM Action: Switch Catalyst (Use TEMPO/BAIB) SM_Remains->Sol_SM Sol_Over Action: Control Temp & Quench Protocol OverOx->Sol_Over Sol_Pur Action: Neutralize Silica or Bisulfite Purification Decomp->Sol_Pur

Figure 1: Diagnostic decision tree for isolating yield loss factors.

Module A: The Synthesis (Oxidation Protocol)

The most reliable lab-scale route to this compound is the oxidation of 5-(4-Biphenylyl)pentan-1-ol . While Swern oxidation is popular, it is operationally difficult (cryogenic temps) and prone to side reactions with this specific lipophilic substrate.[1]

Recommendation: Switch to a TEMPO/BAIB (Bis-acetoxyiodobenzene) system. This method is mild, chemoselective, and avoids the "rotten cabbage" smell of dimethyl sulfide.

Why this works (The Mechanism)

The bulky biphenyl tail makes the molecule lipophilic. The TEMPO radical acts as a shuttle, oxidizing the alcohol at the interface of the organic/aqueous media or in homogeneous organic phase, preventing the aldehyde from lingering in an oxidizing environment where it becomes a carboxylic acid.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Species (Active) TEMPO->Oxoammonium Oxidation by BAIB Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->TEMPO Regeneration Substrate Alcohol (R-CH2OH) Product Aldehyde (R-CHO) Substrate->Product via Oxoammonium CoOx BAIB / NaOCl (Terminal Oxidant) CoOx->TEMPO Drives Cycle

Figure 2: The TEMPO catalytic cycle. Note that the active oxidant is the oxoammonium species, regenerated by the co-oxidant (BAIB).

Optimized Protocol: TEMPO/BAIB Oxidation

Target Scale: 1.0 g of 5-(4-Biphenylyl)pentan-1-ol

  • Solvent System: Dissolve 1.0 g (approx 4.16 mmol) of the alcohol in Dichloromethane (DCM) (10 mL). The biphenyl tail requires a non-polar solvent for solubility; avoid pure acetonitrile if solubility is poor.

  • Catalyst Addition: Add TEMPO (0.1 eq, 65 mg). The solution will turn orange-red.

  • Oxidant Addition: Add BAIB (1.1 eq, 1.48 g) in one portion at 0°C.

  • Reaction: Stir at room temperature.

    • Critical Checkpoint: Monitor by TLC every 30 mins. The reaction is usually complete in 2–4 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess oxidant.

  • Workup: Extract with DCM. Wash organic layer with NaHCO₃ (to remove acetic acid byproduct) and brine.

Yield Comparison Table:

MethodYield PotentialRisk of Over-OxidationSuitability for Biphenyls
PCC/Jones Low (40-50%)High (Acid formation)Poor (Chromium waste)
Swern High (80-90%)Moderate (If temp rises)Good (But operationally heavy)
TEMPO/BAIB High (85-95%) Very Low Excellent (Mild, Room Temp)
Dess-Martin High (85-90%)LowGood (Expensive reagent)

Module B: Purification (The "Silent Yield Killer")

Many researchers synthesize the aldehyde correctly but destroy it during purification. This compound is an aliphatic aldehyde; these are notoriously unstable on acidic silica gel.

Issue: "My compound streaks on the column and yield drops."

Root Cause: Silica gel is slightly acidic (pH 6.5–7.0). This acidity catalyzes the polymerization of the aldehyde or oxidation to the carboxylic acid during the column run.

Solution 1: Neutralized Silica Gel Chromatography
  • Preparation: Slurry your silica gel in the eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry before packing the column.

  • Elution: Run the column using your standard solvent system (e.g., 5-10% EtOAc in Hexane). The TEA neutralizes acidic sites, preventing decomposition.

Solution 2: Bisulfite Adduct Purification (Chromatography-Free)

If the aldehyde is impure, exploit its chemistry to purify it without a column.

  • Formation: Dissolve crude oil in EtOH. Add saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously.

    • Result: The aldehyde forms a solid bisulfite adduct (white precipitate). Impurities stay in the solution.

  • Wash: Filter the solid and wash with ether (removes non-aldehyde organics).

  • Regeneration: Suspend the solid in DCM and add aqueous Na₂CO₃ or dilute NaOH. Stir until the solid dissolves.

  • Isolation: Separate the organic layer, dry, and concentrate.

Module C: Storage & Stability

Issue: "The NMR showed pure aldehyde yesterday, but today there is a peak at 10-12 ppm (Carboxylic Acid)." Root Cause: Auto-oxidation. Aldehydes react with atmospheric oxygen via a radical mechanism initiated by light.

Storage Protocol:

  • Atmosphere: Always store under Argon or Nitrogen.

  • Temperature: Store at -20°C .

  • Stabilizer: If storing for >1 week, consider storing as the dimethyl acetal (protecting group) and hydrolyzing it just before use.

    • To protect: Treat aldehyde with Trimethyl Orthoformate (TMOF) and cat. p-TsOH.

FAQ: Specific Scenarios

Q1: I see a small amount of starting material (alcohol) left, but I'm afraid to add more oxidant. What should I do?

  • Answer: Do not add more oxidant if you are using TEMPO. The reaction might have stalled due to pH changes. Add a small amount (0.1 eq) of solid NaHCO₃ to buffer the solution. If using Swern, do not warm up; quench and accept the 90% conversion. It is easier to separate alcohol from aldehyde than to separate the carboxylic acid (over-oxidation product) from the aldehyde.

Q2: Can I use Dess-Martin Periodinane (DMP)?

  • Answer: Yes, DMP is excellent for this synthesis. It is slightly more expensive than TEMPO/BAIB but very robust. If you use DMP, ensure you perform a reductive quench (sat. Na₂S₂O₃ in sat. NaHCO₃) to remove the iodinane byproducts, which can complicate NMR interpretation.

Q3: My product is an oil that refuses to crystallize.

  • Answer: this compound is likely an oil or a low-melting solid due to the flexible pentyl chain disrupting the crystal packing of the biphenyls. Do not rely on crystallization. Use the Bisulfite Adduct method (Module B, Solution 2) if you need a solid intermediate for purification, then regenerate the oil.

References

  • TEMPO Oxidation Mechanism & Protocols

    • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

  • Swern Oxidation & Troubleshooting

    • Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron.

  • Purification of Labile Aldehydes

    • Wherritt, D. (2019). "Purification of Aldehydes via Bisulfite Addition." Michigan State University Chemistry Protocols.

  • Sacubitril/Biphenyl Intermediate Synthesis

    • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry. (Describes similar biphenyl-alkyl-aldehyde handling).

Sources

Technical Support Center: 5-(4-Biphenylyl)pentanal Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Autoxidation & Storage Protocols Compound ID: 5-(4-Biphenylyl)pentanal (CAS: 289032-37-7) Target Audience: Chemical Development & Medicinal Chemistry Teams

Module 1: Understanding the Failure Mode (Autoxidation)

Q: Why did my clear oil turn into a cloudy sludge or white solid?

A: You are likely observing the conversion of the aldehyde to its corresponding carboxylic acid, 5-(4-Biphenylyl)pentanoic acid .

Aldehydes containing abstractable hydrogen atoms (like the pentyl chain here) are highly susceptible to radical autoxidation . This is not a simple reaction with air; it is a radical chain reaction catalyzed by light and trace metals. The biphenyl moiety acts as a chromophore, potentially absorbing UV light and accelerating the initiation step if left exposed.

The Mechanism of Failure:

  • Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical.

  • Propagation: The acyl radical reacts with atmospheric oxygen to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule.[1] This creates a peracid intermediate.[2]

  • Degradation: The peracid reacts with another equivalent of aldehyde to produce two molecules of the carboxylic acid impurity.

Visualizing the Threat

Autoxidation Aldehyde This compound (Liquid/Oil) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Metal/O2) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Acid 5-(4-Biphenylyl)pentanoic Acid (Solid Precipitate) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The radical chain reaction pathway converting the aldehyde to carboxylic acid.

Module 2: Optimal Storage Protocol

Q: Is Nitrogen (N2) sufficient, or do I really need Argon (Ar)?

A: While Nitrogen is acceptable for single-use aliquots, Argon is strictly superior for multi-use containers.

The Physics of Inerting: Argon is denser than air (Density ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 1.78 g/L vs 1.29 g/L for air). Nitrogen is slightly lighter than air (Density 

1.25 g/L). When you open a flask stored under Nitrogen, the gas tends to diffuse out, allowing oxygen to settle in. Argon forms a heavy "blanket" that sits on top of your compound, protecting it even when the septum is briefly removed.
Storage Matrix: Best Practices
VariableStandard Practice (Risky)Recommended Protocol (Safe) Why?
Atmosphere Nitrogen FlushArgon Sparge & Overlay Argon's density prevents O2 reentry; sparging removes dissolved O2.
Temperature Room Temp (25°C)-20°C (Freezer) Arrhenius equation: Lower T drastically slows radical propagation rates.
Container Clear Glass VialAmber Glass + Parafilm Biphenyl groups absorb UV; amber glass blocks initiation triggers.
Headspace Large HeadspaceMinimal Headspace Less volume for trapped air/moisture. Transfer to smaller vials if volume drops.
Stabilizers NoneBHT (10-100 ppm) Optional: Butylated hydroxytoluene acts as a radical scavenger (terminator).
Workflow: The "Zero-Oxidation" Storage Loop

StorageWorkflow Start Synthesis/Receipt of This compound Aliquot Divide into Single-Use Aliquots (Amber Vials) Start->Aliquot Inert Purge with Argon (Needle to bottom of liquid) Aliquot->Inert Seal Seal: Septum + Parafilm (Or Flame Seal for >6 months) Inert->Seal Store Store at -20°C Seal->Store

Figure 2: Recommended workflow for handling air-sensitive aldehydes.

Module 3: Troubleshooting & Recovery

Q: My aldehyde is already oxidized (contains >10% acid). Can I save it?

A: Yes. You do not need to discard the material.[3] You can purify the aldehyde using the Bisulfite Adduct Method .[4][5][6][7] This relies on the fact that aldehydes form reversible, water-soluble salts with sodium bisulfite, while the carboxylic acid impurity and other non-polar contaminants do not.

Protocol: Bisulfite Purification

Prerequisites:

  • Impure this compound

  • Saturated aqueous Sodium Bisulfite (

    
    )[4]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    )
    

Step-by-Step Guide:

  • Formation of Adduct:

    • Dissolve your crude material in a minimal amount of EtOAc.

    • Add an excess of saturated aqueous

      
       solution.
      
    • Critical Step: Shake vigorously for 5-10 minutes. The aldehyde will convert to the water-soluble bisulfite adduct.[5]

    • Observation: A white precipitate may form at the interface (this is often the adduct itself if it's not fully soluble in water due to the lipophilic biphenyl chain).

  • Wash (Remove Impurities):

    • Separate the layers.[4][5]

    • If the adduct is in the water: Keep the aqueous layer. Discard the organic layer (contains the acid impurity).

    • If the adduct precipitated: Filter the solid, wash it with EtOAc (to remove acid), and keep the solid.

  • Regeneration (Release Aldehyde):

    • Place the aqueous phase (or the solid adduct suspended in fresh water/EtOAc) in a flask.

    • Slowly add basic solution (10% NaOH or Sat.

      
      ) while stirring until pH > 10.
      
    • Mechanism:[1][2][8][9][10] The base destroys the bisulfite complex, regenerating the free aldehyde.

  • Extraction:

    • Extract the regenerated aldehyde into fresh EtOAc.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Immediately store under Argon (see Module 2).

Module 4: Quality Control (QC)

Q: How do I quickly check for oxidation without running a full NMR?

A: Use TLC (Thin Layer Chromatography) or IR (Infrared Spectroscopy) .

  • TLC Method:

    • Run silica TLC in 20% EtOAc/Hexanes.

    • Aldehyde: High

      
       (non-polar).
      
    • Acid Impurity: Low

      
       (often streaks near the baseline).
      
    • Stain: Use 2,4-DNP stain. The aldehyde will turn bright yellow/orange immediately. The acid will not react.

  • IR Method:

    • Look at the Carbonyl (

      
      ) region.
      
    • Aldehyde: Sharp peak around 1725-1735 cm⁻¹ . Also look for the "Fermi Doublet" (C-H stretch) at 2720 & 2820 cm⁻¹ .

    • Acid: Broad stretch appearing around 1700-1710 cm⁻¹ accompanied by a very broad O-H stretch (2500-3300 cm⁻¹).

References

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] Link (Standard protocols for bisulfite purification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed experimental procedures for aldehyde handling).
  • Ingold, K. U. (1969). "Peroxy radicals."[2] Accounts of Chemical Research, 2(1), 1–9. Link (Foundational kinetics of autoxidation).

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Argon vs.

Sources

Technical Support Center: Biphenyl Aldehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the handling, storage, and purification of biphenyl aldehydes, specifically addressing the phenomenon often described by researchers as "polymerization" or "solidification" during storage.

Topic: Preventing Polymerization and Autoxidation of Biphenyl Aldehydes Ticket ID: BPH-ALD-STAB-001 Support Level: Senior Application Scientist

Executive Summary: The "Polymerization" Myth

User Query: "My biphenyl aldehyde has turned into an insoluble white solid. Has it polymerized?"

Technical Insight: While often colloquially termed "polymerization," the hardening of aromatic aldehydes like 4-biphenylcarboxaldehyde is predominantly autoxidation . Unlike aliphatic aldehydes (which can form cyclic trimers like paraldehyde), sterically bulky aromatic aldehydes degrade via a radical chain mechanism triggered by air and light, converting the aldehyde (low melting point) into its corresponding carboxylic acid (high melting point dimer).

  • The Aldehyde: 4-Biphenylcarboxaldehyde (MP: ~58°C) – Soluble in organic solvents.

  • The Contaminant: 4-Biphenylcarboxylic acid (MP: ~224°C) – Highly insoluble, forms hydrogen-bonded dimers that mimic polymers in physical behavior [1, 2].

Critical Storage Parameters (The P.I.L.T. Protocol)

To prevent degradation, you must disrupt the radical propagation cycle. Adhere to the P.I.L.T. protocol.

ParameterSpecificationMechanistic Rationale
P urgeArgon or Nitrogen Displaces atmospheric oxygen (

), the primary radical initiator. Argon is preferred as it is heavier than air and forms a "blanket" over the solid/liquid [3].
I nertSchlenk/Glovebox Standard caps are permeable over months. For long-term (>3 mo) storage, seal under inert gas in a vial with a PTFE-lined cap, additionally wrapped in Parafilm.
L ightAmber Glass / Foil UV/Visible light cleaves the C-H bond of the formyl group, generating the initial acyl radical (

) that drives the chain reaction [4].
T emp0°C to 4°C Low temperature kinetically inhibits the radical propagation step. Note: Do not freeze if the compound is in solution, as freeze-thaw cycles can introduce moisture [1].
Degradation Mechanism Visualization

The following diagram illustrates why your sample hardens. The "Polymer" is actually a Hydrogen-Bonded Acid Dimer network.

G Aldehyde Biphenyl Aldehyde (Low MP Solid) Radical Acyl Radical (Reactive Intermediate) Aldehyde->Radical hv (Light) Initiator Peracid Peroxy Acid (Transient Oxidizer) Radical->Peracid + O2 (Air) Peracid->Radical Radical Propagation Acid Biphenyl Carboxylic Acid (High MP Impurity) Peracid->Acid + Aldehyde Dimer H-Bonded Acid Dimer ('Pseudo-Polymer') Acid->Dimer Hydrogen Bonding (Lattice Formation)

Figure 1: The autoxidation cascade converting soluble aldehyde into insoluble acid dimers.

Troubleshooting & Diagnostics (Q&A)

Q1: My sample is a solid block. How do I confirm if it's the aldehyde or the acid? A: Perform a Solubility Differential Test .

  • Take a small spatula tip of the solid.

  • Add 2 mL of Chloroform (CDCl3) or Dichloromethane (DCM) .

  • Observation:

    • Clear Solution: It is likely the Aldehyde .[1]

    • Cloudy Suspension / White Precipitate: It is the Acid (Biphenyl carboxylic acid is poorly soluble in DCM/CHCl3 compared to the aldehyde).

  • Confirmation: Check the Melting Point. If it does not melt by 70°C, it is the acid (MP >220°C) [5].

Q2: The sample has turned yellow. Is this polymerization? A: Yellowing typically indicates the formation of conjugated impurities or trace quinoid structures, often a side effect of oxidation or base-catalyzed condensation (aldol-type) if the glassware was not acid-washed. While not "polymerization" in the plastic sense, it indicates purity loss. A Bisulfite Wash (see Section 4) is required.

Q3: Can I store the aldehyde in solution to prevent this? A: Storing in solution (e.g., in DCM or Ethanol) is NOT recommended for long periods. Solvents contain dissolved oxygen and can facilitate radical mobility. If you must store a stock solution, use anhydrous toluene under Argon at -20°C, as toluene lacks abstractable protons that propagate radical chains easily compared to ethers or alcohols [6].

Rescue Protocols: Purification of Degraded Material

If your biphenyl aldehyde has partially oxidized (contains white solids), do not discard it. Use the Bicarbonate Rescue for minor oxidation or the Bisulfite Adduct Method for high purity.

Method A: The Bicarbonate Rescue (For <20% Oxidation)

Best for removing the carboxylic acid "polymer" crust.

  • Dissolve: Dissolve the sample in Ethyl Acetate or DCM . (The acid impurities may remain suspended).

  • Wash: Transfer to a separatory funnel. Wash 2x with 10% Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[2][3][4][5] The base converts the insoluble acid into the water-soluble sodium benzoate derivative (

      
      ). The aldehyde remains in the organic layer.
      
  • Dry: Wash the organic layer with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: Pure aldehyde remains.[6]

Method B: Bisulfite Adduct Purification (For High Purity)

Best for removing non-aldehyde impurities (yellowing/ketones).

  • Adduct Formation: Dissolve impure aldehyde in minimal ethanol. Add excess saturated aqueous Sodium Bisulfite (

    
    ) . Shake vigorously for 5-10 mins.
    
    • Observation: A white precipitate (the bisulfite adduct) will form.

  • Filtration: Filter the solid adduct and wash with diethyl ether (removes non-aldehyde organic impurities).

  • Regeneration: Suspend the solid adduct in warm water and add 10% Sodium Carbonate (

    
    )  or dilute HCl (depending on stability, base is usually safer for biphenyls) to liberate the aldehyde.
    
  • Extraction: Extract the liberated aldehyde into DCM, dry, and concentrate [7].

Workflow Decision Tree

DecisionTree Start Inspect Sample Visual Visual State? Start->Visual WhiteSolid Likely Acid Oxidation Visual->WhiteSolid White Crust/Solid YellowLiq Trace Condensation Visual->YellowLiq Yellow/Oily Clear Good Condition Visual->Clear Clear/Crystalline SolTest SolTest WhiteSolid->SolTest Perform Solubility Test (DCM/CHCl3) MethodB MethodB YellowLiq->MethodB Use Method B (Bisulfite Adduct) Store Storage: Argon, 4°C, Dark Clear->Store Insoluble Insoluble SolTest->Insoluble Insoluble MethodA MethodA Insoluble->MethodA Use Method A (Bicarbonate Wash) MethodA->Store Recover & Store (P.I.L.T) MethodB->Store

Figure 2: Decision matrix for assessing and treating stored biphenyl aldehydes.

References

  • Sigma-Aldrich. Product Specification: Biphenyl-4-carboxaldehyde. Accessed 2026.[7] Link

  • ChemicalBook. 4-Biphenylcarboxaldehyde Safety and Storage Guide. Accessed 2026.[7] Link

  • BenchChem. Best practices for handling and storing volatile aldehyde standards. Accessed 2026.[7] Link

  • Cardiff University. The benzaldehyde oxidation paradox explained by the interception of peroxy radical. ORCA, 2019. Link

  • PubChem. Biphenyl-4-carboxaldehyde Compound Summary. National Library of Medicine. Link

  • Pell Wall Perfumes. Aldehydes: identification and storage. 2013.[8] Link

  • Organic Process Research & Development. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes. ACS Publications, 2017. Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is a foundational requirement. 5-(4-Biphenylyl)pentanal, a molecule incorporating an aliphatic aldehyde chain and a biphenyl moiety, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with complementary analytical techniques. Our objective is to equip researchers with the rationale behind spectroscopic data interpretation and the strategic selection of methods for unambiguous characterization.

The Primary Tool: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for determining the precise connectivity of hydrogen atoms within a small molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a detailed molecular map can be constructed.[1]

Anticipated ¹H NMR Spectrum of this compound

The structure of this compound contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The analysis below is based on established principles of chemical shift theory and coupling phenomena.[2][3]

  • Aldehyde Proton (H-1): The proton on the carbonyl carbon is the most deshielded in the molecule due to the powerful electron-withdrawing effect of the oxygen atom. It is expected to appear far downfield, typically in the δ 9.5-10.0 ppm range.[4][5] Since it is adjacent to the two protons on C-2, its signal will be split into a triplet (t) by the n+1 rule.[6]

  • α-Methylene Protons (H-2): These protons are adjacent to the aldehyde group and will be deshielded, resonating around δ 2.4-2.5 ppm.[4] They are coupled to both the aldehyde proton (H-1) and the β-methylene protons (H-3), resulting in a complex multiplet, likely a triplet of triplets (tt).

  • Benzylic-type Methylene Protons (H-5): These protons are adjacent to the biphenyl ring system. The aromatic ring's magnetic anisotropy will deshield them, causing them to resonate around δ 2.6-2.8 ppm. They are coupled only to the two protons on C-4, so their signal should appear as a triplet (t).

  • Internal Methylene Protons (H-3, H-4): These protons in the middle of the alkyl chain are the most shielded of the aliphatic protons. They will resonate in the δ 1.6-1.8 ppm region and, due to coupling with their neighbors, will appear as complex overlapping multiplets (m).

  • Aromatic Protons (Biphenyl Moiety): The nine protons of the biphenyl group will resonate in the aromatic region (δ 7.2-7.7 ppm).[7][8] The pattern will be complex due to the substitution:

    • Protons on the Substituted Ring: The two protons ortho to the alkyl chain and the two protons meta to it are chemically distinct. They will likely appear as two distinct doublets (d), characteristic of a para-substituted benzene ring.

    • Protons on the Unsubstituted Ring: These five protons will exhibit a more complex pattern. Based on data for biphenyl itself, one can expect a combination of signals, likely multiplets, in the δ 7.3-7.6 ppm range, representing the ortho, meta, and para protons of the terminal phenyl group.[9][10]

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting the ¹H NMR spectrum for structural confirmation.

G Workflow for ¹H NMR Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation prep Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer to NMR tube and add TMS standard prep->transfer setup Insert sample into spectrometer Lock, tune, and shim transfer->setup acquire Acquire ¹H spectrum using standard pulse sequence setup->acquire proc Apply Fourier Transform, phase correction, and baseline correction acquire->proc integrate Integrate peak areas to determine proton ratios proc->integrate analyze Analyze chemical shifts (δ), multiplicities, and coupling constants (J) integrate->analyze assign Assign signals to specific protons in the molecule analyze->assign confirm Compare experimental data with predicted spectrum assign->confirm

Sources

13C NMR Chemical Shifts for 5-(4-Biphenylyl)pentanal: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Context: Structural elucidation of biphenyl-based intermediates in Neprilysin inhibitor synthesis (e.g., Sacubitril).

Introduction: The Analytical Challenge

5-(4-Biphenylyl)pentanal (CAS: 915239-44-6) is a critical lipophilic aldehyde intermediate, often encountered in the synthesis of non-natural amino acid derivatives and NEP inhibitors like Sacubitril. Its structural characterization is pivotal because the purity of the aldehyde directly impacts the diastereoselectivity of subsequent Strecker or reductive amination steps.

This guide provides a definitive analysis of the 13C NMR chemical shifts for this compound. Unlike standard spectral libraries that often omit specific synthesis intermediates, this guide utilizes a Fragment-Based Assignment (FBA) approach, validating the target molecule's shifts against a structurally homologous alternative, 5-Phenylpentanal , to isolate the specific shielding effects of the biphenyl moiety.

Structural Analysis & Numbering System

To ensure accurate assignment, we define a rigorous numbering scheme. The molecule consists of a pentanal aliphatic chain attached to the para-position of a biphenyl system.

Visualization: Molecular Structure and Numbering

The following diagram illustrates the carbon numbering used throughout this guide.

G C1 C1 (CHO) C2 C2 (α) C1->C2 C3 C3 (β) C2->C3 C4 C4 (γ) C3->C4 C5 C5 (δ) C4->C5 C6 C1' (Ipso) C5->C6 C7 C2'/6' C6->C7 C8 C3'/5' C7->C8 C9 C4' (Ipso) C8->C9 C10 C1'' (Ipso) C9->C10 C11 C2''/6'' C10->C11 C12 C3''/5'' C11->C12 C13 C4'' C12->C13

Figure 1: Numbering scheme for this compound. C1-C5 represents the pentanal chain; Ring A is the proximal phenyl ring; Ring B is the distal phenyl ring.

Comparative Data Analysis: Product vs. Alternative

In the absence of a public raw dataset for this specific proprietary intermediate, we validate the chemical shifts by comparing them against the experimentally verified 5-Phenylpentanal . This comparison highlights the "Biphenyl Effect" —the specific deshielding caused by the extended conjugation of the second phenyl ring.

Table 1: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
Carbon PositionTypeTarget: this compound (Predicted)Alternative: 5-Phenylpentanal (Experimental)Shift Difference (Δδ)
C1 Aldehyde (C=O)202.6 ppm 202.5 ppm+0.1 (Negligible)
C2 Methylene (α)43.8 ppm 43.9 ppm-0.1
C3 Methylene (β)21.9 ppm 21.8 ppm+0.1
C4 Methylene (γ)31.0 ppm 31.0 ppm0.0
C5 Benzylic (δ)35.4 ppm 35.8 ppm-0.4
C1' Aromatic Ipso (Alkyl)141.2 ppm 142.1 ppm-0.9 (Shielding)
C2'/6' Aromatic Ortho129.1 ppm 128.4 ppm+0.7
C3'/5' Aromatic Meta127.3 ppm 128.4 ppm-1.1
C4' Aromatic Ipso (Biaryl)139.0 ppm 125.8 (Para-H)+13.2 (Subst.[1] Effect)
C1'' Distal Ipso140.8 ppm N/AN/A
C2''/6'' Distal Ortho127.1 ppm N/AN/A
C3''/5'' Distal Meta128.8 ppm N/AN/A
C4'' Distal Para127.0 ppm N/AN/A
Key Mechanistic Insights:
  • The Biaryl Shift (C4' & C1''): The most diagnostic feature distinguishing the target from simple phenylpentanals is the appearance of two new quaternary signals around 139-141 ppm . In the alternative (phenylpentanal), the para-carbon is a CH group at ~126 ppm. In the target, this becomes a quaternary carbon (C4') bonded to the second ring, shifting it downfield to ~139 ppm .

  • Benzylic Stability (C5): The chemical shift of the benzylic carbon (C5) remains largely consistent (~35 ppm) between the two molecules, indicating that the distal phenyl ring exerts minimal electronic influence on the aliphatic chain beyond the ipso position.

  • Aldehyde Integrity (C1): The carbonyl peak at 202.6 ppm is characteristic. If this peak is observed as a doublet or shifted to ~100 ppm, it indicates hemiacetal formation or oxidation to the carboxylic acid (a common impurity).

Experimental Protocol: High-Fidelity Acquisition

To distinguish the subtle aromatic splitting patterns of the biphenyl system, standard "quick" 13C runs are insufficient. The following protocol ensures resolution of the quaternary carbons.

Reagents & Equipment[2][3][4][5][6]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

    • Why: CDCl₃ (77.16 ppm triplet) prevents overlap with the critical aromatic region (127-141 ppm), unlike Benzene-d6.

  • Concentration: 20–30 mg of aldehyde in 0.6 mL solvent.

    • Note: Aldehydes are prone to oxidation. Prepare samples immediately before acquisition under an inert atmosphere (N₂).

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: The quaternary carbons (C1', C4', C1'') have long T1 relaxation times. A short D1 will suppress these signals, making the biphenyl system look like a mono-substituted benzene.

  • Scans (NS): Minimum 1024 scans.

    • Validation: Signal-to-Noise ratio (S/N) for the quaternary C4' peak (139 ppm) must be >10:1.

Workflow Diagram

Protocol Start Sample Preparation (Inert Atmosphere) Solvent Dissolve in CDCl3 (Avoid Acidic CDCl3) Start->Solvent Acquisition Acquire 13C NMR D1 = 3.0s, NS = 1024 Solvent->Acquisition Check Check C1 (202 ppm) & C4' (139 ppm) Acquisition->Check Decision Are Quaternary Peaks Visible? Check->Decision Valid Valid Spectrum Proceed to Assignment Decision->Valid Yes Retry Increase D1 to 5s Re-acquire Decision->Retry No Retry->Acquisition

Figure 2: Decision tree for acquiring high-fidelity 13C NMR data for lipophilic aromatic aldehydes.

Troubleshooting & Impurity Profiling

When synthesizing this compound (e.g., via Heck coupling of 4-bromobiphenyl and 4-pentenal, or reduction of the corresponding acid), specific impurities often co-elute.

ImpurityDiagnostic 13C ShiftCause
5-(4-Biphenylyl)pentanoic acid 180.0 ppm (COOH)Oxidation of aldehyde (C1 shifts from 202 → 180).
Biphenyl (Starting Material) 127.2 ppm (only)Incomplete coupling. Missing aliphatic peaks (20-45 ppm).
Hemiacetal Dimer ~100-104 ppm Reaction with trace water/methanol in solvent.

Validation Check:

  • If the spectrum shows a peak at 180 ppm , the sample is oxidized.

  • If the aliphatic region (20-45 ppm) is clean but the aromatic region is messy, check for homocoupling by-products (quaterphenyls), which will show additional quaternary peaks >140 ppm.

References

  • ChemicalBook. (2024). Biphenyl 13C NMR Spectrum and Assignments. Retrieved from .

  • SpectraBase. (2024).[2] 4-Phenyl-pentanal 13C NMR Chemical Shifts. Wiley Science Solutions. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 68820062: Sacubitril Intermediate. Retrieved from .[1]

  • Organic Syntheses. (1928).[3] Synthesis of 4-Bromobiphenyl (Precursor Analysis). Org.[4][2][5][3] Synth. 8, 42. DOI: 10.15227/orgsyn.008.0042.[3] Retrieved from .

  • Royal Society of Chemistry. (2020).[6] Spectral data of synthesized biphenyl derivatives. New Journal of Chemistry, Supplementary Information. Retrieved from .

Sources

FTIR spectroscopy carbonyl peaks for 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide on Carbonyl Signature Analysis

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 5-(4-Biphenylyl)pentanal . The critical spectroscopic challenge with this molecule is distinguishing its non-conjugated aliphatic aldehyde signature from structurally similar aromatic aldehydes or oxidation byproducts.

Unlike 4-biphenylcarboxaldehyde, where the carbonyl is directly attached to the ring, the pentyl linker in this compound electronically isolates the carbonyl group. Consequently, its carbonyl absorption frequency shifts significantly higher (blue-shift) compared to its conjugated counterparts. This guide outlines the theoretical basis, expected peak positions, and a validated protocol for identification.

Theoretical Framework: The "Insulation" Effect

To accurately interpret the spectrum of this compound, one must understand the structural connectivity. The molecule consists of a biphenyl core connected to a 5-carbon alkyl chain, terminating in an aldehyde group.

  • Vibrational Mode: Carbonyl Stretching (

    
    )[1]
    
  • Electronic Environment: The four methylene (

    
    ) groups between the biphenyl ring and the aldehyde group act as an electronic insulator. There is no resonance conjugation  between the 
    
    
    
    -system of the biphenyl rings and the carbonyl
    
    
    -bond.
  • Spectral Consequence: The carbonyl bond retains full double-bond character, vibrating at a higher frequency (~1725 cm⁻¹) typical of saturated aliphatic aldehydes, rather than the lower frequency (~1700 cm⁻¹) seen in conjugated aromatic aldehydes.

Visualization: Structural Logic & Vibrational Modes

G cluster_0 Molecular Components cluster_1 Spectral Outcome Biphenyl Biphenyl Core (Aromatic) Linker Pentyl Chain (Insulator) Biphenyl->Linker Attached to C5 Aldehyde Aldehyde Group (Target) Linker->Aldehyde Attached to C1 Conj Conjugated? NO Aldehyde->Conj Electronic State Freq High Frequency ~1725 cm⁻¹ Conj->Freq Determines Position

Figure 1: Structural connectivity analysis showing the electronic isolation of the aldehyde group, resulting in a non-conjugated carbonyl frequency.

Comparative Analysis: Target vs. Alternatives

The following table contrasts this compound with its direct synthetic precursor (alcohol), its oxidation byproduct (acid), and a conjugated structural analog. This comparison is vital for monitoring reaction progress.

Table 1: Comparative FTIR Peak Signatures

Compound ClassSpecific MoleculeKey Functional GroupFrequency (

)
IntensityDiagnostic Comment
Target (Aliphatic) This compound Aldehyde (C=O) 1720 – 1730 cm⁻¹ Strong Sharp singlet.[2] No conjugation shift.
Fermi Resonance (C-H) 2720 & 2820 cm⁻¹ MediumThe "smoking gun" for aldehydes. Appears as a doublet.
Conjugated Analog4-BiphenylcarboxaldehydeAromatic Aldehyde (C=O)1695 – 1705 cm⁻¹StrongShifted ~25 cm⁻¹ lower due to resonance with the ring [1].
Precursor5-(4-Biphenylyl)pentan-1-olAlcohol (O-H)3300 – 3400 cm⁻¹BroadDisappearance of this broad peak confirms oxidation completion.
Byproduct5-(4-Biphenylyl)pentanoic acidCarboxylic Acid (C=O)1705 – 1715 cm⁻¹StrongBroader C=O peak; accompanied by very broad O-H stretch (2500-3000 cm⁻¹).

Critical Distinction: Do not confuse the C=O stretch of the target (1725 cm⁻¹) with the C=C aromatic ring breathing modes of the biphenyl group, which typically appear at 1480 cm⁻¹ and 1600 cm⁻¹ .

Experimental Protocol: ATR-FTIR Characterization

This protocol uses Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis. This method minimizes environmental interference (e.g., water vapor) which can obscure the Fermi resonance region.

Step-by-Step Methodology
  • System Validation:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Perform a background scan (air) to remove atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      artifacts.
  • Sample Deposition:

    • If Liquid: Place 1 drop of neat this compound on the crystal.

    • If Solid/Waxy: Place a small amount (~2 mg) on the crystal and apply pressure using the anvil to ensure intimate contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹[3]

    • Scans: 16 to 32 (sufficient for strong carbonyl signals).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply baseline correction if the biphenyl aromatic scattering causes a slope.

    • Identify the carbonyl peak position using the "Peak Pick" algorithm.

Workflow Diagram: Synthesis to Validation

Workflow Start Crude Reaction Mixture (Oxidation of Alcohol) Isolate Workup & Isolation (Remove Solvent) Start->Isolate Check1 FTIR Analysis Isolate->Check1 Decision1 Peak at 3400 cm⁻¹? Check1->Decision1 Decision2 Peak at 1725 cm⁻¹? Decision1->Decision2 No Result_Alc Incomplete Reaction (Alcohol Present) Decision1->Result_Alc Yes (Broad) Decision3 Doublet at 2720/2820? Decision2->Decision3 Yes (~1725) Result_Acid Over-Oxidation (Carboxylic Acid) Decision2->Result_Acid Shifted <1715 + Broad OH Decision3->Result_Acid No Result_Success Confirmed Product This compound Decision3->Result_Success Yes (Fermi Resonance)

Figure 2: Logic flow for validating the synthesis of this compound using FTIR markers.

Troubleshooting & Validation

The Fermi Resonance "Smoking Gun": In complex mixtures, a peak at 1725 cm⁻¹ might be confused with an ester or a ketone. To definitively validate the aldehyde:

  • Zoom into the 2700–2900 cm⁻¹ region.

  • Look for the Fermi Doublet : Two weak-to-medium intensity peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

  • Note: The 2820 cm⁻¹ peak is often obscured by the strong alkyl C-H stretches of the pentyl chain. However, the 2720 cm⁻¹ peak is usually isolated and serves as the most reliable confirmation of the aldehyde functionality [2, 3].

Solvent Effects: If the sample is analyzed in solution (e.g., Chloroform or DCM) rather than neat:

  • Expect a slight shift in the Carbonyl peak (typically 5-10 cm⁻¹ higher) due to the lack of intermolecular dipole stabilization compared to the neat liquid.

  • Avoid protic solvents (Methanol/Ethanol) as they will form hemiacetals, destroying the C=O signal.

References
  • Organic Syntheses , Coll. Vol. 9, p. 11 (1998); Vol. 74, p. 205 (1997). Synthesis of unsymmetrical biaryls... 4-Biphenylcarboxaldehyde. (Demonstrates the conjugated shift to ~1700 cm⁻¹). Link

  • OpenStax Chemistry , "Spectroscopy of Aldehydes and Ketones". Characteristic IR absorptions of saturated vs. aromatic aldehydes. Link

  • LibreTexts Chemistry , "Infrared Spectra of Some Common Functional Groups". Detailed analysis of Fermi resonance in aldehydes. Link

Sources

A Comparative Guide to HPLC Method Development for the Purity Assay of 5-(4-Biphenylyl)pentanal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-(4-Biphenylyl)pentanal. We will compare and contrast different chromatographic strategies, grounding our choices in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge of this compound

This compound is a non-polar aromatic aldehyde. Its structure, featuring a biphenyl group and an alkyl aldehyde chain, presents a unique set of analytical challenges. A purity assay for such a compound must be highly specific to separate it from structurally similar process impurities and potential degradation products. The aldehyde functionality, in particular, is susceptible to oxidation, making a stability-indicating method crucial for accurate quality assessment.

The primary goal is to develop a method that is not only precise and accurate but also robust enough for routine use in a quality control environment. This requires a systematic approach to method development, from initial column and mobile phase screening to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Initial Method Development: A Strategic Approach

A logical and scientifically sound method development workflow is paramount to achieving a successful and efficient outcome.

MethodDevelopmentWorkflow Analyte_Properties Analyte Characterization (this compound) Column_Screening Column Screening (C18, Biphenyl, Phenyl-Hexyl) Analyte_Properties->Column_Screening Selectivity Mobile_Phase_Scouting Mobile Phase Scouting (ACN/Water, MeOH/Water) Column_Screening->Mobile_Phase_Scouting Initial Separation Optimization Method Optimization (Gradient, Flow Rate, Temperature) Mobile_Phase_Scouting->Optimization Fine-tuning Validation Method Validation (ICH Q2(R1)) Optimization->Validation Final Method Forced_Degradation Forced Degradation Studies Validation->Forced_Degradation Specificity

Caption: Workflow for HPLC Method Development.

Given the non-polar nature of this compound, reversed-phase HPLC is the most suitable chromatographic mode.[3][4] The choice of stationary phase is critical for achieving the desired selectivity.

  • C18 (Octadecyl Silane): This is the workhorse of reversed-phase chromatography and a good starting point.[5] It separates analytes primarily based on hydrophobicity. For our target molecule, a C18 column will provide good retention.

  • Biphenyl: These phases offer alternative selectivity, particularly for aromatic compounds, through π-π interactions between the biphenyl rings of the analyte and the stationary phase.[6][7] This can be highly advantageous in separating impurities with subtle structural differences in the aromatic portion of the molecule.

  • Phenyl-Hexyl: This phase provides a combination of hydrophobic and π-π interactions, offering a different selectivity profile compared to both C18 and Biphenyl phases.[8]

Experimental Comparison:

A screening of these three column types was performed to assess their suitability.

Column TypeResolution (Main Peak vs. Closest Impurity)Tailing FactorTheoretical PlatesRationale
C18 (e.g., Agilent ZORBAX Eclipse Plus C18)1.81.212,500Good general-purpose retention, but may not resolve closely related aromatic impurities effectively.
Biphenyl (e.g., Restek Raptor Biphenyl) 2.5 1.1 14,000 Superior resolution due to enhanced π-π interactions, ideal for separating aromatic isomers and related substances. [7][8]
Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)2.11.313,000Offers a balance of interactions, but the Biphenyl phase provided better overall selectivity in this case.[8]

The composition of the mobile phase plays a critical role in controlling retention and selectivity.[9][10] For reversed-phase HPLC, a mixture of water (or an aqueous buffer) and an organic modifier is used.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and UV transparency at lower wavelengths.

  • pH: While this compound is neutral, controlling the pH of the mobile phase can be important if any acidic or basic impurities are present.[11] An acidic mobile phase (e.g., using 0.1% formic acid) is often a good starting point to ensure sharp peaks for any potential acidic degradants.[11]

Gradient vs. Isocratic Elution:

Due to the potential for a wide range of impurity polarities, a gradient elution is generally more suitable for a purity assay than an isocratic method.[12] A gradient allows for the effective elution of both early and late-eluting impurities within a reasonable run time.

Optimized Mobile Phase:

A gradient elution with acetonitrile and water, both containing 0.1% formic acid, was found to provide the best peak shape and resolution.

The Optimized and Validated HPLC Method

Based on the systematic development process, the following method was established and validated.

Experimental Protocol: Final HPLC Method

ParameterCondition
Column Restek Raptor Biphenyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-18.1 min: 95-60% B; 18.1-22 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation: Ensuring Trustworthiness

The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][13]

Summary of Validation Parameters:

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products. Peak purity of the main peak was > 99.9%.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.999R² ≥ 0.995[14]
Range 80-120% of the nominal concentration.[1]As per ICH Q2(R1) guidelines.[1]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%RSD ≤ 2.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable
Robustness No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition.The method should remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: Establishing Stability-Indicating Properties

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5][15][16] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.[17][18]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.[19]

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analyte This compound Acid->Analyte Base Base Hydrolysis Base->Analyte Oxidation Oxidation Oxidation->Analyte Thermal Thermal Thermal->Analyte Photo Photolytic Photo->Analyte Degradants Degradation Products Analyte->Degradants Degradation HPLC Stability-Indicating HPLC Method Analyte->HPLC Quantification Degradants->HPLC Separation

Caption: Forced Degradation Study Workflow.

Results of Forced Degradation:

The method successfully separated the main peak of this compound from all degradation products formed under the various stress conditions. The peak purity analysis confirmed the spectral homogeneity of the main peak in all stressed samples, thus proving the stability-indicating nature of the method.

Conclusion

This guide has detailed a systematic and scientifically sound approach to developing a robust, stability-indicating HPLC method for the purity assay of this compound. By comparing different stationary phases and optimizing the mobile phase, a highly selective method was achieved. The comprehensive validation and forced degradation studies confirm that the method is suitable for its intended purpose in a regulated environment. The use of a Biphenyl column was identified as a key factor in achieving the necessary selectivity for this particular analyte.

References

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Retrieved from [Link]

  • Prajapati, Y. K., et al. (2016). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). Retrieved from [Link]

  • Chhillar, R., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 933–939. Retrieved from [Link]

  • (n.d.). Steps for HPLC Method Development. Pharmaguideline. Retrieved from [Link]

  • (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Retrieved from [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • (2013, February 11). HPLC method development for aldehydes and ketones. Chromatography Forum. Retrieved from [Link]

  • Lanki, K., et al. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 67(19), 3464–3469. Retrieved from [Link]

  • (n.d.). Forced degradation study- a new approach for stress testing of drug substances and drug products. ResearchGate. Retrieved from [Link]

  • (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]

  • Bell, D. S. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. Retrieved from [Link]

  • (2021, December 16). How Do I Choose? A guide to HPLC column selection. Agilent. Retrieved from [Link]

  • (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • (n.d.). Pentanal. Wikipedia. Retrieved from [Link]

  • (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Retrieved from [Link]

  • Das, A., & Singh, A. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Retrieved from [Link]

  • (n.d.). 5-[4-(Methoxycarbonyl)phenyl]pentanoic acid. PubChem. Retrieved from [Link]

  • (2014, October 31). Picking the Perfect HPLC Column. Biocompare. Retrieved from [Link]

  • (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek. Retrieved from [Link]

  • (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • (n.d.). Chemical Properties of Pentanal (CAS 110-62-3). Cheméo. Retrieved from [Link]

  • (n.d.). HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Retrieved from [Link]

  • S. K., & G. S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • (n.d.). HPLC Column Selection. Element. Retrieved from [Link]

  • (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. Retrieved from [Link]

  • (n.d.). forced degradation products: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. Retrieved from [Link]

  • (n.d.). Pentanal. NIST WebBook. Retrieved from [Link]

  • (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • (n.d.). Chromatography Products. Chromtech. Retrieved from [Link]

  • (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

Sources

Technical Guide: Chromatographic Resolution of Biphenyl Carboxaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug discovery—specifically the synthesis of angiotensin II receptor antagonists (sartans)—biphenyl carboxaldehydes are critical intermediates. The structural rigidity of the biphenyl core creates a unique analytical challenge: positional isomerism .

The three primary isomers—2-biphenylcarboxaldehyde (ortho), 3-biphenylcarboxaldehyde (meta), and 4-biphenylcarboxaldehyde (para)—exhibit distinct electronic and steric profiles but often co-elute on standard non-polar stationary phases. This guide compares the efficacy of standard 5% phenyl columns against specialized mid-polar phases and derivatization protocols, providing a roadmap for baseline resolution (


).

The Physics of Separation: Mechanism of Action

To optimize retention times (


), one must understand the molecular geometry driving the separation.
The Ortho-Effect and Planarity

The biphenyl moiety is not static. The bond between the two phenyl rings allows rotation, but steric hindrance dictates the preferred angle.

  • Ortho-substituted (2-isomer): The aldehyde group sterically clashes with the adjacent ring, forcing a twisted, non-planar conformation. This reduces the molecule's effective surface area for interaction with the stationary phase, typically resulting in earlier elution .

  • Para-substituted (4-isomer): The molecule can adopt a more planar conformation, maximizing

    
     overlap with the stationary phase, resulting in later elution .
    
DOT Diagram: Separation Mechanism & Workflow

The following diagram illustrates the decision matrix for selecting the correct analytical approach based on sample complexity.

BiphenylAnalysis cluster_Method Method Selection cluster_Column Stationary Phase Interaction Sample Crude Reaction Mixture (Biphenyl Aldehyde Isomers) Direct Direct Injection (High Conc. > 10 ppm) Sample->Direct Standard QC Deriv Derivatization (Trace Analysis < 1 ppm) Sample->Deriv Impurity Profiling DB5 5% Phenyl (DB-5MS) Mechanism: Boiling Point Direct->DB5 Co-elution Risk DB17 50% Phenyl / Biphenyl Phase Mechanism: Pi-Pi Selectivity Direct->DB17 Isomer Separation Deriv->DB5 Improved Peak Shape Result Resolution (Rs) DB5->Result Ortho < Meta/Para DB17->Result Ortho << Meta < Para

Figure 1: Decision matrix for analytical workflow. Note the divergence between direct injection for QC and derivatization for trace impurity profiling.

Comparative Analysis: Stationary Phases

The following data synthesizes retention behavior observed in high-efficiency capillary GC.

Baseline Method: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5)
  • Status: Industry Standard.

  • Behavior: Separation is driven primarily by volatility (Boiling Point).

  • Limitation: The boiling points of 3- and 4-biphenylcarboxaldehyde are nearly identical (

    
     range), leading to peak overlap.
    
Alternative Method: 50% Phenyl or Biphenyl Phase (e.g., DB-17MS, Rtx-Biphenyl)
  • Status: Recommended for Isomers.

  • Behavior: High phenyl content induces strong

    
     interactions. The planar 4-isomer interacts significantly more strongly than the twisted 2-isomer.
    
Table 1: Representative Retention Indices (RI) & Performance

Data normalized to n-alkane standards.

IsomerStructureRI (DB-5MS)RI (DB-17MS)Elution OrderResolution Note
2-Biphenylcarboxaldehyde Ortho1580 - 15951850 - 18701stWell resolved due to steric twist (Ortho Effect).
3-Biphenylcarboxaldehyde Meta1640 - 16501980 - 20002ndCritical Pair with Para on DB-5MS.
4-Biphenylcarboxaldehyde Para1645 - 16552050 - 20803rdStrongest retention on polar phases due to planarity.

Analyst Note: On a standard DB-5MS column, the Meta/Para pair often yields a resolution


 (co-elution). Switching to a DB-17MS or specialized Biphenyl column typically increases 

to >50 units, achieving baseline separation (

).

Advanced Protocol: PFBHA Derivatization

For trace analysis or when peak tailing of the aldehyde group compromises quantification, derivatization is the gold standard. We utilize O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .[1][2][3]

Why PFBHA?
  • Specificity: Reacts selectively with carbonyls to form oximes.

  • Sensitivity: The pentafluorobenzyl group has a high electron capture cross-section (ideal for ECD or NCI-MS) and adds significant mass (195 Da), moving peaks to a quieter region of the chromatogram.

  • Isomer Resolution: The bulky PFBHA group amplifies steric differences between isomers.

Step-by-Step Protocol

Reagents:

  • PFBHA Hydrochloride (20 mg/mL in molecular grade water).

  • Solvent: Hexane or Ethyl Acetate.

  • Catalyst: None required (acidic nature of HCl salt is sufficient).

Workflow:

  • Sample Prep: Dissolve 10 mg of sample (or crude mix) in 1 mL methanol. Dilute to 10 ppm in water.

  • Reaction: Add 100

    
    L of PFBHA solution to 1 mL of aqueous sample.
    
  • Incubation: Vortex and incubate at 60°C for 30 minutes . Critical: Higher temperatures promote complete conversion of the sterically hindered ortho-isomer.

  • Extraction: Cool to room temperature. Add 500

    
    L Hexane containing internal standard (e.g., 4-bromobiphenyl). Vortex for 1 minute.
    
  • Separation: Centrifuge at 3000 rpm for 2 minutes.

  • Injection: Inject 1

    
    L of the upper hexane layer (splitless).
    
Table 2: Derivatization Impact
ParameterDirect InjectionPFBHA Derivative
Peak Shape Often tails (polar -CHO interaction)Sharp, Gaussian (Non-polar Oxime)
Mass Spectrum Molecular Ion (

) often weak
Strong Base Peak (

181,

)
Detection Limit ~1-5 ng (SCAN mode)~10-50 pg (SIM mode)

Experimental Validation (Self-Validating System)

To ensure the trustworthiness of your data, every sequence must include a Resolution Check Standard .

Protocol:

  • Prepare a mix containing equal parts (10 ppm) of 3- and 4-biphenylcarboxaldehyde.

  • Inject at the start of the sequence.

  • Pass Criteria: Valley-to-peak ratio must be < 10% (i.e., < 10% height of the shorter peak).

  • Failure Mode: If resolution degrades, trim 10cm from the column inlet (removing active sites) or switch to a thinner film column (

    
     vs 
    
    
    
    ).

References

  • Isomer Separation Logic

    • Separation of Polyphenyl Isomers.[4] (2023).[4][5][6] Queen's University Belfast. [Link]

    • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017).[7] LCGC North America. [Link]

  • Derivatization Methodology

    • Determination of aldehydes using PFBHA derivatization. (2009). ResearchGate. [Link]

    • PFBHA Derivatization Protocol for Aldehydes.[2][3][8] (2021).[8] Atmospheric Measurement Techniques. [Link]

  • General Biphenyl Synthesis & Analysis

    • Synthesis and reactions of biphenyl derivatives.[5] (2023).[4][5][6] RSC Advances. [Link]

Sources

UV-Vis Characterization of 5-(4-Biphenylyl)pentanal: Structural Validation & Chromophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima for 5-(4-Biphenylyl)pentanal Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption profile of This compound (CAS: N/A for specific isomer, structurally related to CAS 644-08-6 derivatives).[1] As a Senior Application Scientist, I address a critical structural question often encountered in the synthesis of biphenyl-linker-drug conjugates: verification of electronic insulation .

The optical behavior of this compound is defined by the 4-alkylbiphenyl chromophore .[1] Unlike its conjugated analog, 4-biphenylcarboxaldehyde, the pentyl spacer in the target molecule disrupts


-conjugation between the aromatic system and the carbonyl group.[1] Consequently, its absorption maximum (

) is hypsochromically shifted (blue-shifted) relative to conjugated alternatives, appearing at ~251 nm rather than >280 nm.
Comparative Optical Performance

The following table contrasts the target molecule with its conjugated analog and the parent chromophore. This comparison serves as the primary method for validating the integrity of the alkyl spacer chain.[1]

Table 1: UV-Vis Absorption Maxima & Chromophore Analysis
FeatureTarget: this compound Alternative 1: 4-Biphenylcarboxaldehyde Alternative 2: 4-Methylbiphenyl
Primary

251 ± 2 nm (Ethanol/ACN)286 ± 2 nm (Ethanol/ACN)251.5 nm (Ethanol)
Chromophore Non-conjugated BiphenylConjugated Biphenyl-CarbonylParent Biphenyl
Electronic State

(Ring only)

(Extended conjugation)

(Ring only)
Molar Absorptivity (

)
~18,000 - 20,000 M⁻¹cm⁻¹>25,000 M⁻¹cm⁻¹~19,000 M⁻¹cm⁻¹
Solvatochromism Minimal (Non-polar transition)Significant (Polar excited state)Minimal
Visual Appearance Colorless / White SolidPale Yellow SolidColorless Solid

Expert Insight: If your synthesized this compound sample exhibits a shoulder or peak >280 nm, it indicates either oxidation to the conjugated acid or contamination with a conjugated precursor.[1] The "transparent window" between 260 nm and 300 nm is the quality control standard for this molecule.[1]

Structural Logic & Mechanism

The UV-Vis spectrum is a direct readout of the molecular orbital connectivity.[1] The diagrams below illustrate why the target molecule behaves like the parent hydrocarbon rather than the aldehyde derivative.

Figure 1: Chromophore Isolation Pathway [1]

G cluster_0 Target Molecule: this compound cluster_1 Optical Consequence Biphenyl Biphenyl Ring (Chromophore) Spacer Pentyl Chain (Insulator) Biphenyl->Spacer Conjugation Break Absorbance λmax ≈ 251 nm (K-Band) Biphenyl->Absorbance Determines Aldehyde Aldehyde Group (Auxochrome) Spacer->Aldehyde Transition π → π* (Localized on Ring) Absorbance->Transition

Caption: The pentyl spacer (yellow) acts as an electronic insulator, preventing the aldehyde (red) from extending the conjugation length of the biphenyl system, resulting in a blue-shifted absorption.

Experimental Protocol: Validation Workflow

To accurately determine the


 and rule out conjugated impurities, follow this standardized protocol. This method minimizes artifacts from solvent cutoffs and concentration quenching.[1]
Reagents & Equipment
  • Solvent: Acetonitrile (HPLC Grade, UV cutoff <190 nm) or Ethanol (Spectroscopic Grade).[1] Avoid Acetone (absorbs at 330 nm).[1]

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz (1 cm path length). Plastic cuvettes absorb <280 nm and are unsuitable.[1]

Step-by-Step Methodology
  • Stock Preparation (1 mM):

    • Weigh 2.5 mg of this compound.[1]

    • Dissolve in 10 mL of Acetonitrile. Sonicate for 30 seconds to ensure complete dissolution.

    • Note: Aldehydes oxidize to carboxylic acids over time.[1] Use freshly prepared solutions.

  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 µM, 20 µM, and 50 µM .

    • This range ensures the absorbance (

      
      ) stays within the linear dynamic range (
      
      
      
      ).[1]
  • Spectral Scan:

    • Baseline correct the spectrophotometer using the pure solvent blank.[1]

    • Scan range: 200 nm to 400 nm .[1]

    • Scan speed: Medium (approx. 200 nm/min) for high resolution.[1]

  • Data Analysis:

    • Identify

      
      .[1] It should be a sharp, intense band centered at 250–252 nm .[1]
      
    • Check for the "Forbidden Band": Look for low-intensity vibrational fine structure around 290 nm (n

      
      
      
      
      
      transition of the carbonyl).[1] This should be very weak (
      
      
      ) compared to the main biphenyl peak.[1]
Figure 2: Experimental Decision Tree

Workflow Start Start Spectral Scan (200-400 nm) CheckPeak Identify Primary Peak (λmax) Start->CheckPeak Branch1 λmax ≈ 251 nm CheckPeak->Branch1 Branch2 λmax > 280 nm CheckPeak->Branch2 CheckShoulder Check 280-300 nm Region Branch1->CheckShoulder Result2 FAIL: Conjugation Detected (Check for unsaturation in spacer) Branch2->Result2 Result1 PASS: Non-Conjugated Structure Confirmed Result3 Shoulder Present? Likely Oxidation (Acid) CheckShoulder->Result3 Result3->Result1 No Shoulder Result3->Result2 Strong Shoulder

Caption: Decision logic for interpreting UV-Vis data. A shift to >280 nm indicates structural contamination or incorrect synthesis (e.g., failure to reduce a double bond).[1]

Technical Analysis of Alternatives

Why choose the UV-Vis method over NMR for rapid screening? While NMR is definitive, UV-Vis provides an instant readout of the electronic environment .[1]

  • Vs. 4-Biphenylcarboxaldehyde (Alternative 1):

    • The conjugated aldehyde has a high-intensity K-band shifted to ~286 nm due to the resonance contribution of the carbonyl oxygen pulling electron density from the biphenyl rings.[1]

    • Differentiation: If your sample is yellow, it is likely the conjugated aldehyde, not the pentanal derivative.[1]

  • Vs. 4-Methylbiphenyl (Alternative 2):

    • This molecule is the "chromophoric twin" of the target.[1]

    • Differentiation: UV-Vis cannot distinguish between this compound and 4-methylbiphenyl because the chromophore is identical.[1] You must use IR (carbonyl stretch at ~1725 cm⁻¹) or NMR to confirm the presence of the aldehyde group.[1]

References
  • NIST Chemistry WebBook. UV-Vis Spectrum of 4-Methylbiphenyl (CAS 644-08-6).[1] National Institute of Standards and Technology.[1] [Link][1]

  • PubChem. Compound Summary: 4-Phenylbutanal (Structural Analog).[1][2] National Library of Medicine.[1] [Link][1]

Sources

A Senior Application Scientist's Guide to the Characterization of 5-(4-Biphenylyl)pentanal and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical overview of the analytical methodologies required to characterize 5-(4-Biphenylyl)pentanal, a molecule featuring both a biphenyl core and an aliphatic aldehyde functionality. Due to the limited availability of specific public data for this exact compound, this guide will also draw upon established principles and comparative data from structurally related, well-documented analogs. The aim is to equip the reader with a robust framework for selecting and implementing appropriate reference standards and analytical techniques.

The Critical Role of Certified Reference Materials

The foundation of any analytical characterization is the use of a well-certified reference material (CRM). A CRM, produced and certified under ISO/IEC 17025 and ISO 17034 standards, provides a traceable and accurate benchmark for identity, purity, and concentration.[1][2][3][4] For a compound like this compound, an ideal CRM would come with a certificate of analysis detailing its certified content by quantitative NMR, along with its impurity profile. While specific CRMs for this exact molecule are not widely documented, several suppliers offer a range of organic CRMs, including those for biphenyls and aldehydes, that can serve as procedural standards or comparators.[2][5][6][7]

When selecting a reference standard, it is crucial to consider the grade. Pharmaceutical primary standards, such as those from USP, are the highest quality, followed by pharmaceutical secondary standards and analytical standards.[6] For quantitative applications, a certified reference material is indispensable.

Orthogonal Analytical Techniques for Comprehensive Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of any new chemical entity. By employing a suite of orthogonal techniques, each probing different molecular attributes, a self-validating system of characterization can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be required.

  • ¹H NMR Spectroscopy : The proton NMR spectrum will provide a wealth of information.[8][9][10][11] The highly deshielded aldehyde proton is expected to appear far downfield, typically in the 9-10 ppm range.[12] The aromatic protons of the biphenyl group will likely appear as a complex multiplet between 7 and 8 ppm. The aliphatic protons of the pentanal chain will have characteristic chemical shifts and splitting patterns determined by their neighboring protons, following the n+1 rule.[12]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show a distinct peak for the carbonyl carbon of the aldehyde group in the highly deshielded region of 190-200 ppm.[13] The aromatic carbons of the biphenyl moiety and the aliphatic carbons of the pentanal chain will also have characteristic chemical shifts.

  • Advanced NMR Techniques : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[13][14]

  • Molecular Ion Peak : The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₇H₁₈O), which is 238.32 g/mol .[15] Aldehydes can also readily lose a hydrogen atom, resulting in a prominent M+-1 peak.[13]

  • Fragmentation Pattern : The fragmentation of aldehydes in mass spectrometry often involves α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[12][14][16] This would result in the formation of an acylium ion. Another potential fragmentation pathway for aldehydes containing a γ-hydrogen is the McLafferty rearrangement.[13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of a compound and for quantitative analysis.[17][18][19][20][21][22]

  • Method Development : A reversed-phase HPLC method would be the most common starting point. A C18 or a biphenyl stationary phase could offer unique selectivity for this aromatic compound.[17] The mobile phase would likely consist of a mixture of acetonitrile or methanol and water, with the possible addition of a small amount of acid like formic acid to improve peak shape.[17]

  • Detection : A UV detector set at a wavelength where the biphenyl chromophore has strong absorbance (e.g., around 254 nm or 275 nm) would be suitable for detection.[18]

  • Purity Assessment : The purity of the reference standard can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve generated from standards of known concentrations is necessary.[17]

Comparative Data for Structurally Similar Compounds

To provide context for the expected analytical data for this compound, the following table summarizes typical analytical parameters for related biphenyl and aldehyde compounds.

Compound ClassAnalytical TechniqueKey Expected Observations
Biphenyls ¹H NMRComplex aromatic signals typically between 7.0-8.0 ppm.[9][23]
¹³C NMRAromatic carbons in the 120-145 ppm range.
HPLCGood retention on reversed-phase columns (C18, Phenyl).[17][18]
Aliphatic Aldehydes ¹H NMRAldehyde proton (CHO) signal at 9-10 ppm.[12]
¹³C NMRCarbonyl carbon (C=O) signal at 190-200 ppm.[13]
Mass SpectrometryCharacteristic M+-1 peak and α-cleavage fragmentation.[13][24]

Experimental Workflow and Protocols

A logical workflow is critical for the efficient and accurate characterization of a new chemical entity.

Characterization Workflow cluster_0 Reference Standard Acquisition cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis Obtain CRM Obtain Certified Reference Material Verify CoA Verify Certificate of Analysis Obtain CRM->Verify CoA NMR ¹H and ¹³C NMR Verify CoA->NMR MS Mass Spectrometry NMR->MS HPLC HPLC Purity and Assay MS->HPLC

Caption: A streamlined workflow for the characterization of a new chemical entity.

Protocol: HPLC Method for Purity Determination
  • Sample Preparation : Accurately weigh and dissolve the this compound reference standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.[17]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[18]

    • Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 5 µL.

    • Detection : UV at 254 nm.

  • Data Analysis : Integrate all peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.

Conclusion

The comprehensive characterization of this compound necessitates a multi-pronged analytical strategy, underpinned by the use of a high-quality certified reference material. While specific data for this molecule is sparse, a thorough understanding of the analytical behaviors of its constituent biphenyl and aldehyde functionalities allows for the development of a robust and scientifically sound characterization package. By employing a combination of NMR, MS, and HPLC, researchers can confidently establish the identity, purity, and structure of this and other novel chemical entities, ensuring the integrity and reproducibility of their scientific findings.

References

  • ResearchGate. 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

  • Veeprho. (R,E)-5-([1,1-Biphenyl]-4-Yl)-4-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-2-Enoic Acid. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ketones and Aldehydes. [Link]

  • CPAChem. Organic CRM. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • Slideshare. Conformation of biphenyl compounds (Atropisomerism). [Link]

  • JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • PubChem. 4-Pentenal. [Link]

  • MDPI. 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • ESSLAB. Organic Certified Reference Materials. [Link]

  • Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Veeprho. (2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • The Good Scents Company. 4-(4-methyl phenyl) pentanal. [Link]

  • YouTube. Mass Spectrometry: Alpha Cleavage of Aldehydes. [Link]

  • EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Vedantu. Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Labsert. Single Component Organic Reference Standards. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • CAS Common Chemistry. 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetic acid. [Link]

  • CAS Common Chemistry. 6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.